KRAS G12C inhibitor 40
Description
Properties
Molecular Formula |
C34H36ClFN10O2 |
|---|---|
Molecular Weight |
671.2 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |
InChI Key |
BLVBQVLTXVPOLH-LPMFOMBZSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of KRAS G12C Inhibitor 40: A Covalent Approach to a Challenging Target
Introduction: The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The discovery of a switch-II pocket in the GDP-bound state of KRAS G12C, however, has enabled the development of covalent inhibitors that specifically target the mutant cysteine residue. This technical guide details the discovery and synthesis of a potent KRAS G12C inhibitor, designated as compound 40, which has been identified in patent literature.
Discovery and Mechanism of Action
KRAS G12C inhibitor 40 is a potent and specific inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein. This irreversible binding locks the protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling that drives tumor growth.[1][2] The discovery of this class of inhibitors was a significant breakthrough, moving from initial fragment screening and tethering approaches to structure-based design and optimization of compounds with improved potency and drug-like properties.
Some iterations of KRAS G12C inhibitors, also referred to as "compound 40" in scientific literature, have been developed as proteolysis-targeting chimeras (PROTACs). These molecules incorporate a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL), which leads to the targeted degradation of the KRAS G12C protein.
Signaling Pathway
The KRAS protein is a key component of the MAPK/ERK signaling pathway. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, which in turn activate MEK and then ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate cell proliferation, differentiation, and survival. The G12C mutation impairs the GTPase activity of KRAS, leading to its constitutive activation and sustained downstream signaling. This compound, by locking KRAS in its inactive state, effectively blocks this signaling cascade.
Synthesis of this compound
The chemical synthesis of this compound, as detailed in patent WO2021129824A1, involves a multi-step process.[1][2] The core structure is typically a heterocyclic scaffold, which is functionalized with a reactive group (e.g., an acrylamide) that forms the covalent bond with the cysteine residue of KRAS G12C.
General Synthetic Workflow
The synthesis generally proceeds through the construction of a key heterocyclic intermediate, followed by the coupling of various side chains to achieve the final compound.
Quantitative Data
The biological activity of KRAS G12C inhibitors is typically characterized by various in vitro and in vivo assays. The data presented below is a representative summary based on similar compounds described in the literature, as specific data for "inhibitor 40" from the patent is not publicly available in peer-reviewed journals. For PROTAC versions, degradation concentration (DC50) is also a key parameter.
| Parameter | Description | Typical Value Range |
| IC50 (Biochemical) | Concentration of the inhibitor required to inhibit 50% of KRAS G12C activity in a biochemical assay (e.g., nucleotide exchange assay). | 1 - 100 nM |
| IC50 (Cellular) | Concentration of the inhibitor required to inhibit 50% of a cellular process (e.g., p-ERK levels or cell proliferation) in KRAS G12C mutant cell lines. | 10 - 500 nM |
| DC50 (Cellular) | Concentration of the PROTAC required to degrade 50% of the target protein in cells. | 100 - 1000 nM |
| Selectivity | Ratio of IC50 for KRAS G12C versus wild-type KRAS or other kinases. | >100-fold |
| In vivo Efficacy | Tumor growth inhibition in xenograft models with KRAS G12C mutant tumors. | Significant tumor regression |
Experimental Protocols
Biochemical Assay: Nucleotide Exchange Assay
This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP in the KRAS G12C protein.
-
Reagents: Recombinant KRAS G12C protein, mant-GTP (a fluorescent GTP analog), GDP, SOS1 (a guanine nucleotide exchange factor), and the test inhibitor.
-
Procedure: a. KRAS G12C is pre-incubated with GDP. b. The test inhibitor at various concentrations is added to the KRAS G12C-GDP complex and incubated to allow for covalent bond formation. c. The nucleotide exchange reaction is initiated by the addition of SOS1 and mant-GTP. d. The fluorescence of mant-GTP increases upon binding to KRAS. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rate of fluorescence increase is calculated for each inhibitor concentration. The IC50 value is determined by plotting the rate of reaction against the inhibitor concentration.
Cellular Assay: p-ERK Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12C in cancer cells.
-
Cell Line: A human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358).
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 2-24 hours). c. Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. d. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). f. The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Data Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated for each treatment condition. The IC50 value is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration.
Cellular Assay: Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of KRAS G12C-dependent cancer cells.
-
Cell Line: KRAS G12C mutant cancer cell line.
-
Procedure: a. Cells are seeded in 96-well plates. b. After 24 hours, the cells are treated with a range of inhibitor concentrations. c. The cells are incubated for a period of 3-5 days. d. Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Conclusion
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a paradigm shift in the treatment of KRAS-driven cancers. This compound, as identified in the patent literature, is a testament to the progress made in this field. The detailed understanding of its synthesis and biological activity, as outlined in this guide, provides a valuable resource for researchers and drug development professionals working on the next generation of KRAS inhibitors. Further development and optimization of such compounds hold the promise of providing more effective and durable treatments for patients with KRAS G12C-mutant tumors.
References
Initial Characterization of a Covalent KRAS G12C Inhibitor: A Technical Overview
Disclaimer: A specific KRAS G12C inhibitor designated as "inhibitor 40" was not explicitly identified in the provided search results. This technical guide therefore presents a comprehensive overview of the initial characterization of a representative and well-documented covalent KRAS G12C inhibitor, MRTX849 (Adagrasib), as a case study. The data and methodologies described herein are synthesized from publicly available preclinical research and serve as a template for understanding the evaluation of this class of targeted therapies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2][3] The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation, particularly in non-small cell lung cancer (NSCLC).[1][4] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3][5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK).[5][7]
Covalent KRAS G12C inhibitors represent a breakthrough in targeting this previously "undruggable" oncoprotein. These small molecules specifically and irreversibly bind to the mutant cysteine-12 residue, locking KRAS G12C in its inactive GDP-bound state.[3][8] This prevents downstream signaling and leads to tumor growth inhibition. This guide details the typical preclinical characterization of such an inhibitor, using MRTX849 as a prime example.
Biochemical and Cellular Characterization
The initial characterization of a KRAS G12C inhibitor involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Data Presentation
Table 1: Biochemical Potency of a Representative KRAS G12C Inhibitor
| Parameter | Value | Description |
| Binding Affinity (KD) | 97 nM | Dissociation constant for binding to KRAS G12C protein.[9] |
| Covalent Modification | Confirmed | Irreversibly binds to the cysteine-12 of KRAS G12C.[8] |
Table 2: Cellular Activity of a Representative KRAS G12C Inhibitor in KRAS G12C-Mutant Cell Lines
| Cell Line | IC50 (Antiproliferative Activity) | Downstream Signaling Inhibition |
| NCI-H358 (NSCLC) | 460 nM | Inhibition of p-ERK.[4][9] |
| NCI-H23 (NSCLC) | 870 nM | Inhibition of p-ERK.[9] |
| MIA PaCa-2 (Pancreatic) | Submicromolar | Inhibition of p-ERK and cellular viability.[8] |
In Vivo Efficacy
Preclinical in vivo studies are crucial to evaluate the anti-tumor activity and tolerability of the inhibitor in a living organism.
Data Presentation
Table 3: In Vivo Efficacy of a Representative KRAS G12C Inhibitor in Xenograft Models
| Model | Dosing | Tumor Growth Inhibition (TGI) | Observations |
| NCI-H358 Xenograft | 40 mg/kg | 47% | Well-tolerated with no significant weight loss.[9] |
| H358 Xenograft | 10, 30, 100 mg/kg (single dose) | Dose-dependent KRAS modification.[10] | Statistically significant KRASG12C modification versus vehicle control.[10] |
| Multiple Patient-Derived Xenograft (PDX) Models | Not Specified | Pronounced tumor regression in 17 of 26 models (65%).[10] | Efficacy observed across various tumor types.[10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
Biochemical Assays
-
Surface Plasmon Resonance (SPR) for Binding Kinetics: The binding affinity and kinetics of the inhibitor to purified KRAS G12C protein are measured. This assay provides quantitative data on the association and dissociation rates of the compound.
-
Mass Spectrometry for Covalent Modification: To confirm the covalent binding, the inhibitor is incubated with the KRAS G12C protein. The protein is then analyzed by mass spectrometry to detect the mass shift corresponding to the adduction of the inhibitor to the cysteine-12 residue.
Cellular Assays
-
Cell Viability/Proliferation Assay: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® to determine the IC50 value.
-
Western Blot for Phospho-ERK Inhibition: Cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then subjected to western blotting to measure the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies in the presence of the inhibitor. It provides insight into the cytostatic or cytotoxic effects of the compound.[9]
In Vivo Studies
-
Xenograft Mouse Models: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or vehicle control. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[9][10]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Following inhibitor administration, plasma samples are collected at different time points to determine the drug's concentration (PK). Tumor samples are also collected to measure the extent of KRAS G12C modification and inhibition of downstream signaling (PD) over time.[10]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: General experimental workflow for preclinical characterization.
Logical Relationship of Inhibitor Action
Caption: Logical flow of the inhibitor's anti-cancer effect.
Conclusion
The initial characterization of a covalent KRAS G12C inhibitor involves a systematic evaluation of its biochemical properties, cellular activity, and in vivo efficacy. The data presented for the representative inhibitor, MRTX849, demonstrates potent and selective inhibition of the KRAS G12C oncoprotein, leading to the suppression of downstream signaling and significant anti-tumor activity in preclinical models.[9][10] This comprehensive preclinical assessment is fundamental for the advancement of such targeted therapies into clinical development for the treatment of KRAS G12C-mutated cancers.
References
- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Early Preclinical Data of Adagrasib (MRTX849), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted therapies. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes critical biological pathways and experimental workflows.
Core Mechanism of Action
Adagrasib is an investigational, orally available small molecule designed to irreversibly and selectively bind to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C).[1][2][3][4][5][6] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][5][6] By trapping KRAS G12C in this conformation, adagrasib inhibits downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for tumor cell proliferation and survival.[5] Preclinical data demonstrates that adagrasib has a long half-life of approximately 24 hours, extensive tissue distribution, and dose-dependent pharmacokinetics.[1][2][3][4]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of adagrasib in the context of the KRAS signaling pathway.
Caption: Adagrasib's mechanism of action in the KRAS signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of adagrasib.
Table 1: In Vitro Cellular Activity
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | 2D Cell Viability | 5 | [7] |
| NCI-H358 | NSCLC | G12C | 2D Cell Viability | 14 | [7] |
| Various | Various | G12C | 2D Cell Viability | 10 - 973 | [8][9] |
| Various | Various | G12C | 3D Spheroid Viability | 0.2 - 1042 | [8][9] |
| NCI-H358 | NSCLC | G12C | KRAS-GTP Pulldown | ~5 | [3] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition/Regression | Survival Extension | Reference |
| H23-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Significant inhibition of brain tumor growth | Not statistically significant | [1] |
| LU65-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Significant inhibition of brain tumor growth | Statistically significant | [10] |
| LU99-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Tumor regression | Extended survival | [1][2] |
| SW1573 | NSCLC (Brain Metastasis) | Adagrasib + Abemaciclib | Significantly improved intracranial tumor control | Significantly improved survival | [11] |
| CT26G12C | Colorectal (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Controlled brain tumor growth | Extended animal survival | [11] |
| MIA PaCa-2 | Pancreatic | Adagrasib (30 & 100 mg/kg) | Complete response in some cohorts | Tumor-free survival through day 70 in some mice | [8] |
Table 3: Preclinical Pharmacokinetics
| Species | Dose | Parameter | Value | Reference |
| Mouse | 3 mg/kg IV | CL (mL/min/kg) | 19.9 | [12] |
| Rat | 3 mg/kg IV | CL (mL/min/kg) | 44.2 | [12] |
| Dog | 3 mg/kg IV | CL (mL/min/kg) | 29.6 | [12] |
| Mouse | 10 mg/kg PO | Oral Bioavailability (F) | 62.9% | [12] |
| Rat | 10 mg/kg PO | Oral Bioavailability (F) | 25.9% | [12] |
| Dog | 10 mg/kg PO | Oral Bioavailability (F) | 49.6% | [12] |
| CD-1 Mice | 100 mg/kg PO | Plasma Conc. (1h) | ~10,000 nmol/L | [1][10] |
| CD-1 Mice | 100 mg/kg PO | Plasma Conc. (8h) | ~4,000 nmol/L | [1][10] |
| CD-1 Mice | 100 mg/kg PO | Brain Conc. (1h) | ~1,500 ng/g | [1][10] |
| CD-1 Mice | 100 mg/kg PO | Brain Conc. (8h) | ~1,000 ng/g | [1][10] |
| CD-1 Mice | 100 mg/kg PO | CSF Conc. (1h) | ~20 nmol/L | [1][10] |
| CD-1 Mice | 100 mg/kg PO | CSF Conc. (8h) | ~10 nmol/L | [1][10] |
CL: Clearance; F: Bioavailability; PO: Oral; IV: Intravenous; Conc.: Concentration; CSF: Cerebrospinal Fluid
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of adagrasib in cancer cell lines harboring the KRAS G12C mutation.
Protocol:
-
Cell Culture: KRAS G12C mutant and non-KRAS G12C mutant cancer cell lines were maintained at 37°C in a humidified incubator with 5% CO2.[8]
-
2D Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. Adagrasib was serially diluted and added to the wells. After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[8]
-
3D Spheroid Assay: Cells were seeded in 96-well ultra-low attachment (ULA) plates to promote spheroid formation. Adagrasib was added, and the plates were incubated for 12 days. Spheroid viability was measured using the CellTiter-Glo 3D Cell Viability Assay.[8]
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of adagrasib in mouse models of KRAS G12C-mutant cancers.
Protocol:
-
Animal Models: Female nu/nu mice (6-7 weeks old) or female CD-1 mice (7-9 weeks old) were used for the studies.[1][10]
-
Cell Line Implantation:
-
Intracranial Brain Metastasis Models: Human non-small cell lung cancer (NSCLC) cell lines (H23, LU65, LU99) engineered to express luciferase (Luc) were stereotactically implanted into the brains of the mice.[1][2][4][10] A syngeneic murine colorectal cancer cell line (CT26G12C) was also used.[11]
-
Subcutaneous Model: MIA PaCa-2 human pancreatic cancer cells were implanted subcutaneously into the flank of the mice.[8]
-
-
Treatment: Once tumors were established (as determined by bioluminescence imaging for intracranial models or caliper measurements for subcutaneous models), mice were randomized into vehicle control and adagrasib treatment groups. Adagrasib was formulated in 10% SBE-b-CD in 50 mmol/L citrate buffer (pH 5.0) and administered orally (PO) at specified doses and schedules (e.g., 100 mg/kg twice daily).[1][10][11]
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume was monitored regularly using bioluminescence imaging or caliper measurements.
-
Survival: The time to a predetermined endpoint (e.g., tumor size limit, neurological symptoms, or death) was recorded, and survival curves were generated using the Kaplan-Meier method.[10]
-
-
Tolerability: Animal body weight was monitored as a measure of treatment-related toxicity.[1]
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of adagrasib in various animal species.
Protocol:
-
Animal Models: Studies were conducted in mice, rats, and dogs.[12]
-
Dosing: Adagrasib was administered as a single intravenous (IV) or oral (PO) dose.[12]
-
Sample Collection: Blood samples were collected at various time points post-dosing. For brain penetration studies, brain tissue and cerebrospinal fluid (CSF) were also collected.[1][10]
-
Bioanalysis: Drug concentrations in plasma, brain homogenate, and CSF were determined using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[10]
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution, half-life, and oral bioavailability (F) were calculated using non-compartmental analysis.[12]
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of the experimental workflows and logical relationships in the preclinical evaluation of adagrasib.
In Vitro and In Vivo Efficacy Testing Workflow
Caption: Workflow for preclinical efficacy testing of adagrasib.
Pharmacokinetic and Brain Penetration Study Design
Caption: Design of preclinical pharmacokinetic and brain penetration studies.
This in-depth technical guide provides a solid foundation for understanding the early preclinical data of adagrasib. The presented data highlights its potent and selective activity against KRAS G12C, favorable pharmacokinetic properties, and significant antitumor efficacy in various preclinical models, including those with brain metastases. This information is crucial for the continued research and development of targeted therapies for KRAS G12C-mutant cancers.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Activity of KRAS G12C Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific KRAS G12C inhibitor designated as "40" did not yield any specific results. Therefore, this technical guide will focus on the well-characterized, FDA-approved KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849) , as representative examples to provide an in-depth overview of their in vitro activity for researchers, scientists, and drug development professionals.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.
Sotorasib and Adagrasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in its inactive, GDP-bound conformation, thereby inhibiting downstream oncogenic signaling.
Quantitative In Vitro Activity
The in vitro potency of Sotorasib and Adagrasib has been extensively evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of these inhibitors.
Table 1: In Vitro Cell Viability (IC50) of Sotorasib (AMG510) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Format | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 0.004 - 0.0818 |
| MIA PaCa-2 | Pancreatic Cancer | 2D | 0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | 2D | 0.6904 |
| Various KRAS G12C lines | Various | 2D | 0.004 - 0.032[1][2] |
| SW1573 | Non-Small Cell Lung Cancer | 2D | >7.5[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vitro Cell Viability (IC50) of Adagrasib (MRTX849) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Format | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 2D | 5[3] |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 14[3] |
| Various KRAS G12C lines | Various | 2D | 10 - 973[4] |
| Various KRAS G12C lines | Various | 3D (Spheroid) | 0.2 - 1042[4] |
Note: Adagrasib has shown improved potency in 3D cell culture models compared to traditional 2D monolayer cultures.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are representative protocols for key experiments used in the characterization of KRAS G12C inhibitors.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in 3D cell culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell lines
-
Culture medium
-
Opaque-walled multiwell plates (96-well or 384-well)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
CellTiter-Glo® 3D Reagent (Promega)
-
Plate shaker
-
Luminometer
Protocol:
-
Spheroid Formation: Seed cells in opaque-walled multiwell plates at a density suitable for spheroid formation and incubate according to the specific cell line requirements.
-
Compound Treatment: Treat the spheroids with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.
-
Assay Procedure: a. Equilibrate the plate containing the spheroids to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well. c. Place the plate on a plate shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.[6][7]
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Biochemical TR-FRET Assay for KRAS G12C/GTP Binding
This competitive assay measures the ability of a compound to interfere with the binding of GTP to KRAS G12C.
Materials:
-
His-tagged human KRAS G12C protein
-
GTP-Red reagent (or other fluorescently labeled GTP analog)
-
Anti-6His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Assay buffer
-
Low-volume white microplates (96-well or 384-well)
-
TR-FRET-capable plate reader
Protocol:
-
Dispense Compounds: Dispense the test compounds at various concentrations into the assay plate.
-
Add KRAS G12C Protein: Add the His-tagged KRAS G12C protein to each well.
-
Add HTRF Reagents: Add a pre-mixed solution of the anti-6His-Europium cryptate antibody and the GTP-Red reagent.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) with gentle agitation.
-
Read Signal: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[1][8]
-
Data Analysis: A decrease in the FRET signal indicates that the test compound is competing with the GTP-Red reagent for binding to KRAS G12C. Calculate IC50 values from the dose-response curves.
Western Blot Analysis of Downstream Signaling
Western blotting is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK, to confirm the inhibitory effect of the compound on the pathway.
Materials:
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and loading controls.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for In Vitro Characterization
Caption: General experimental workflow for the in vitro characterization of a KRAS G12C inhibitor.
References
- 1. revvity.com [revvity.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. Cell Viability Protocol using CellTiter-Glo 3D [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Binding Affinity of Covalent Inhibitors to KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of covalent inhibitors targeting the KRAS G12C mutation, a critical driver in various cancers. Due to the absence of a publicly documented specific "inhibitor 40," this document will focus on the well-characterized and clinically significant KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example to illustrate the principles of binding affinity determination and the underlying biological pathways.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[3]
The presence of a cysteine residue in the G12C mutant provides a unique opportunity for targeted therapy. Covalent inhibitors, such as Sotorasib, are designed to form an irreversible covalent bond with the thiol group of this mutant cysteine.[4] This locks the KRAS G12C protein in an inactive, GDP-bound conformation, thereby inhibiting its oncogenic signaling.[5]
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. Several metrics are used to quantify this, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The table below summarizes key quantitative binding affinity data for Sotorasib (AMG 510) in relation to KRAS G12C.
| Parameter | Value | Method | Target State | Reference |
| IC50 | 8.88 nM | TR-FRET Assay | KRAS G12C | [6][7] |
| Kd | 36.0 ± 0.7 µM | Stopped-flow Spectroscopy (for ARS-853, a related inhibitor) | KRAS G12C | [8] |
| kinact/KI | 9.9 mM–1 s–1 | LC-MS | KRAS G12C | [9] |
| Biochemical KD | 220 nM | Biochemical Competition Assay | KRAS G12C | [10] |
Note: The reported values can vary depending on the specific experimental conditions and assay format.
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments used to characterize KRAS G12C inhibitors.
Biochemical Competition Binding Assay
This assay quantitatively measures the binding affinity of a test compound by assessing its ability to compete with a known ligand for binding to the target protein.
Principle: A DNA-tagged KRAS G12C protein is incubated with a capture ligand immobilized on magnetic beads. The test inhibitor is added in increasing concentrations, and its ability to displace the capture ligand is quantified by measuring the amount of DNA-tagged protein remaining bound to the beads using qPCR.[7]
Protocol:
-
Protein Preparation: Recombinant KRAS G12C protein fused to a DNA tag is expressed and purified.
-
Bead Preparation: Magnetic beads are coated with a capture ligand that binds to the switch II pocket of KRAS.
-
Competition Reaction: The DNA-tagged KRAS G12C protein is incubated with the ligand-coated beads in the presence of varying concentrations of the test inhibitor (e.g., Sotorasib).
-
Washing: The beads are washed to remove unbound protein and inhibitor.
-
Quantification: The amount of DNA-tagged protein bound to the beads is quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The dissociation constant (Kd) can then be calculated from the IC50 value.[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates of an inhibitor binding to its target, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[11][12]
Principle: One of the binding partners (the ligand, e.g., KRAS G12C) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[13]
Protocol:
-
Ligand Immobilization: Purified KRAS G12C protein is immobilized onto a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor are injected over the sensor surface at a constant flow rate.
-
Association Phase: The binding of the inhibitor to the immobilized KRAS G12C is monitored as an increase in the SPR signal.
-
Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the inhibitor from the protein, observed as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).[11]
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annualreviews.org [annualreviews.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Selectivity Profile of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of two prominent clinical KRAS G12C inhibitors, adagrasib (MRTX849) and sotorasib (AMG 510). As the user's initial query for "KRAS G12C inhibitor 40" did not correspond to a publicly documented specific agent, this guide focuses on these well-characterized therapeutics to illustrate the principles and methodologies of selectivity profiling for this important class of anti-cancer agents.
Executive Summary
Covalent KRAS G12C inhibitors have revolutionized the treatment landscape for a subset of non-small cell lung cancer and other solid tumors. Their efficacy is intrinsically linked to their ability to specifically target the mutant KRAS protein while minimizing off-target effects. This guide summarizes the selectivity of adagrasib and sotorasib, details the experimental protocols used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Selectivity Profiles
The following tables summarize the quantitative data on the selectivity of adagrasib and sotorasib.
Table 1: Biochemical and Cellular Potency of Adagrasib (MRTX849) and Sotorasib (AMG 510) against KRAS G12C.
| Inhibitor | Assay Type | Parameter | Value | Cell Line | Reference |
| Adagrasib (MRTX849) | Cellular Mechanistic (pERK) | IC50 | 5 nM | - | [1] |
| Adagrasib (MRTX849) | Cell Viability (2D) | IC50 | 10 - 973 nM | Various KRAS G12C mutant lines | [2] |
| Adagrasib (MRTX849) | Cell Viability (3D) | IC50 | 0.2 - 1042 nM | Various KRAS G12C mutant lines | [2] |
| Sotorasib (AMG 510) | Cell Viability | IC50 | 0.006 µM | NCI-H358 | [3] |
| Sotorasib (AMG 510) | Cell Viability | IC50 | 0.009 µM | MIA PaCa-2 | [3] |
| Sotorasib (AMG 510) | Cell Viability | IC50 | >7.5 µM | Non-KRAS G12C lines | [3] |
Table 2: Off-Target Profile of Adagrasib (MRTX849) and Sotorasib (AMG 510).
| Inhibitor | Off-Target Identification Method | Key Off-Targets Identified | Comments | Reference |
| Adagrasib (MRTX849) | LC-MS-based Proteomics | Lysine-tRNA ligase (KARS) | Highly selective, with only one identified off-target. | [4] |
| Adagrasib (MRTX849) | Receptor and Ion Channel Panel | Not specified | Profiled against a panel of 44 receptors and ion channels. | [5] |
| Sotorasib (AMG 510) | Cysteine Proteome Analysis | None | Only the G12C-containing peptide of KRAS was found to be covalently modified. | [2] |
| Sotorasib (AMG 510) | Global Profiling of Modified Proteins | >300 sites, including KEAP1 and ALDOA | A more recent study identified numerous potential off-targets. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of KRAS G12C inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitor selectivity.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega Corporation's technical bulletin.[6]
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Multichannel pipette or automated pipetting station
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare opaque-walled multiwell plates with cells in culture medium (100 µl for 96-well plates or 25 µl for 384-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is a synthesized method based on several sources.[7][8][9][10][11]
Objective: To measure the phosphorylation status of ERK1/2 as a readout of KRAS pathway inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Seed cells in multiwell plates and allow them to adhere.
-
Treat cells with the KRAS G12C inhibitor or vehicle for the specified time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
LC/MS-Based Proteomic Profiling for Covalent Inhibitors
This protocol outlines a general workflow for identifying off-targets of covalent inhibitors using mass spectrometry.[12][13][14][15][16][17][18]
Objective: To identify all cysteine-containing peptides in the proteome that are covalently modified by the inhibitor.
Materials:
-
Cell culture reagents
-
Lysis buffer with DTT and iodoacetamide
-
Urea
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Treat cells with the covalent inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Denature the proteins (e.g., with 8M urea) and reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea concentration (<1M).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against a protein database, specifying the mass shift corresponding to the covalent modification on cysteine residues.
-
Quantify the relative abundance of modified versus unmodified peptides between the treated and control samples to identify off-targets.
SOS1-Mediated Nucleotide Exchange Assay
This protocol is based on commercially available kits and literature.[12][19][20][21][22][23][24]
Objective: To measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing SOS1-mediated nucleotide exchange.
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
Recombinant SOS1 protein (catalytic domain)
-
GTP
-
Fluorescently labeled GDP or GTP analog (for detection)
-
Assay buffer
-
Microplate reader capable of fluorescence or TR-FRET detection
Procedure:
-
Incubate the GDP-loaded KRAS G12C protein with the test inhibitor at various concentrations.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of GTP.
-
Monitor the change in fluorescence over time, which corresponds to the displacement of the fluorescent GDP analog or the binding of a fluorescent GTP analog.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 of the inhibitor for the inhibition of SOS1-mediated nucleotide exchange.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a method to assess the binding of an inhibitor to KRAS G12C by measuring changes in protein thermal stability.[21][25][26][27][28]
Objective: To determine if an inhibitor binds to and stabilizes the KRAS G12C protein.
Materials:
-
Purified KRAS G12C protein
-
SYPRO Orange dye
-
Assay buffer
-
Real-time PCR instrument
-
qPCR plates
Procedure:
-
Prepare a master mix of the KRAS G12C protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the test compounds at various concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve program, gradually increasing the temperature from a low starting point (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control. A positive ΔTm indicates stabilization upon binding.
Conclusion
The selectivity profile of KRAS G12C inhibitors is a critical determinant of their therapeutic index. Adagrasib and sotorasib, while both targeting the same mutant protein, exhibit distinct selectivity profiles as determined by a suite of biochemical and cellular assays. The methodologies detailed in this guide provide a framework for the comprehensive evaluation of current and future KRAS G12C inhibitors, facilitating the development of more potent and safer targeted therapies. The provided diagrams offer a visual aid to understanding the complex signaling network and the drug discovery process.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 15. sciex.com [sciex.com]
- 16. amgen.com [amgen.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. device.report [device.report]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. portlandpress.com [portlandpress.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eubopen.org [eubopen.org]
- 26. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 27. Thermal shift assay by Differential Scanning Fluorimetry (DSF) [bio-protocol.org]
- 28. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Oncogenic KRAS G12C: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational research of KRAS G12C signaling pathways. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state and driving oncogenesis in a significant fraction of non-small cell lung cancers, colorectal cancers, and other solid tumors.[1][2] This guide details the intricate network of upstream regulators, downstream effector pathways, and feedback mechanisms that govern KRAS G12C-driven cellular processes. It provides structured quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the signaling architecture to facilitate a deeper understanding and accelerate the development of novel therapeutic strategies.
The KRAS G12C Signaling Network: Upstream Regulation and Downstream Effectors
The KRAS G12C oncoprotein does not operate in isolation. Its activity is initiated by upstream signals and propagated through a complex network of downstream effector pathways that regulate critical cellular functions, including proliferation, survival, and differentiation.
Upstream Regulation: Activating the Switch
The activation of KRAS G12C is a tightly regulated process involving Receptor Tyrosine Kinases (RTKs), the phosphatase SHP2, and the Guanine Nucleotide Exchange Factor (GEF) SOS1.[1][3] Upon ligand binding, RTKs such as the Epidermal Growth Factor Receptor (EGFR) dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with SOS1, is recruited to the plasma membrane. The protein tyrosine phosphatase SHP2 is also implicated in this process, acting as a critical intermediary that promotes SOS1-mediated nucleotide exchange on RAS proteins.[4][5][6] SOS1 then facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signaling-competent state.
Downstream Effector Pathways: Propagating the Oncogenic Signal
Once activated, KRAS G12C-GTP engages a multitude of downstream effector proteins, the most well-characterized of which belong to the RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and RAL-GEF signaling pathways.[1][3][7]
-
RAF-MEK-ERK (MAPK) Pathway: This is a canonical signaling cascade initiated by the binding of active KRAS to RAF kinases (ARAF, BRAF, CRAF). This interaction leads to the dimerization and activation of RAF, which in turn phosphorylates and activates MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.[8]
-
PI3K-AKT-mTOR Pathway: Active KRAS can also directly bind to and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9][10][11] Activated PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide range of substrates, including mTOR, to promote cell growth, survival, and metabolism.
-
RAL-GEF Pathway: KRAS G12C can also activate the Ral guanine nucleotide exchange factors (RAL-GEFs), which in turn activate the small GTPases RalA and RalB.[3][7] The RAL-GEF-RAL pathway has been implicated in the regulation of the tumor microenvironment and is crucial for KRAS-driven tumor growth.[7]
Feedback Mechanisms and Therapeutic Resistance
The KRAS G12C signaling network is characterized by complex feedback loops that can contribute to therapeutic resistance. Inhibition of downstream effectors like MEK can lead to the reactivation of upstream signaling through the release of negative feedback loops, often involving RTK activation.[12] Furthermore, resistance to direct KRAS G12C inhibitors can emerge through various mechanisms, including secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways.[9][13]
Quantitative Data on KRAS G12C Signaling
The following tables summarize key quantitative data related to KRAS G12C signaling and its inhibition, providing a basis for comparative analysis.
Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (µM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | NSCLC | ~0.006 | 10 - 973 (2D), 0.2 - 1042 (3D) |
| MIA PaCa-2 | Pancreatic | ~0.009 | 10 - 973 (2D), 0.2 - 1042 (3D) |
| NCI-H23 | NSCLC | 0.6904 | - |
| SW1573 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |
| H2122 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |
| H1373 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |
| H2030 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |
| KYSE-410 | Esophageal | - | 10 - 973 (2D), 0.2 - 1042 (3D) |
Data compiled from multiple sources.[2][14][15][16][17][18][19][20] Note that experimental conditions (e.g., 2D vs. 3D culture, assay duration) can influence IC50 values.
Table 2: Biochemical Parameters of KRAS G12C
| Parameter | Value | Reference |
| GTP Hydrolysis Rate | ||
| Intrinsic k_hyd (GTP) | Slower than wild-type | [11][21] |
| Intrinsic k_hyd (dGTP) | >2-fold higher than for GTP | [21] |
| Protein-Protein Binding Affinities (KD) | ||
| KRAS (WT) - RAF1(RBD) | ~356 nM | [22] |
| KRAS (WT) - RAF1(RBDCRD) | ~152 nM | [22] |
| KRAS (WT) - Compound 1 (allosteric inhibitor) | ~0.3 µM | [23] |
| KRAS G12D - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |
| KRAS G12C - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |
| KRAS Q61H - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |
This table provides a selection of available quantitative data. Comprehensive binding affinity data for KRAS G12C with all its effectors is an area of ongoing research.
Experimental Protocols for Studying KRAS G12C Signaling
This section provides detailed methodologies for key experiments used to investigate KRAS G12C signaling pathways.
RAS Activation Assay (RAF-RBD Pulldown)
This assay is used to specifically pull down the active, GTP-bound form of RAS from cell lysates.
Materials:
-
Active RAS Pull-Down and Detection Kit (e.g., from Thermo Fisher Scientific, Millipore, or Cell Signaling Technology)
-
Cell lysis buffer (e.g., Mg2+ Lysis/Wash Buffer)
-
Protease and phosphatase inhibitor cocktails
-
Glutathione S-transferase (GST)-fused RAS binding domain (RBD) of RAF1 bound to agarose beads
-
Wash Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)
-
SDS-PAGE sample buffer
-
Anti-RAS antibody (pan-RAS or isoform-specific)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pulldown of Active RAS:
-
Incubate an equal amount of protein lysate (typically 500 µg) with GST-RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 6,000 x g for 30 seconds).
-
Wash the beads three times with ice-cold wash buffer.
-
-
Immunoblotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against RAS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Immunoblotting for Phosphorylated ERK and AKT
This protocol is used to detect the activation state of the MAPK and PI3K-AKT pathways by measuring the levels of phosphorylated ERK and AKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the RAS Activation Assay protocol.
-
Determine protein concentration using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add SDS-PAGE sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total ERK) to confirm equal loading.
-
In Vitro Kinase Assay for MEK and AKT
These assays measure the enzymatic activity of MEK and AKT by quantifying the phosphorylation of a specific substrate.
Materials for MEK Kinase Assay:
-
MEK Activity Assay Kit (e.g., from Sigma-Aldrich)
-
Immunoprecipitated active MEK or recombinant active MEK
-
ERK2 substrate
-
ATP
-
Kinase buffer
-
Anti-phospho-ERK1/2 antibody
Materials for AKT Kinase Assay:
-
AKT Kinase Assay Kit (e.g., from Cell Signaling Technology or Promega)
-
Immunoprecipitated active AKT or recombinant active AKT
-
GSK-3 fusion protein substrate
-
ATP
-
Kinase buffer
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
General Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate.
-
Combine the kinase (immunoprecipitated or recombinant), the specific substrate, and ATP in kinase buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Detection of Phosphorylation:
-
Analyze the reaction products by immunoblotting using an antibody that specifically recognizes the phosphorylated substrate.
-
The signal intensity is proportional to the kinase activity.
-
Co-Immunoprecipitation of KRAS G12C with Effector Proteins
This technique is used to identify and validate protein-protein interactions between KRAS G12C and its downstream effectors.
Materials:
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against KRAS or the effector protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with a lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for immunoblotting (anti-KRAS and anti-effector protein)
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-KRAS) for several hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Analyze the eluted proteins by immunoblotting using antibodies against both the bait protein (e.g., KRAS) and the expected interacting partner (e.g., RAF1). The presence of the effector protein in the KRAS immunoprecipitate indicates an interaction.
-
This guide provides a foundational understanding of KRAS G12C signaling, supported by quantitative data and detailed experimental protocols. As research in this field continues to evolve, these core principles and methodologies will remain essential for the development of more effective therapies targeting this critical oncogene.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. RAL GTPases: Biology and Potential as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition | Semantic Scholar [semanticscholar.org]
- 12. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a significant driver of numerous cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, making it a prime target for therapeutic intervention. KRAS G12C inhibitors have emerged as a promising class of targeted therapies that covalently bind to the mutant cysteine, locking the protein in its inactive, GDP-bound state. This action effectively blocks downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[1][2]
These application notes provide a comprehensive overview of the in vitro assays essential for the preclinical evaluation of KRAS G12C inhibitors, using a hypothetical "Inhibitor 40" as a representative compound. The protocols detailed below are designed to assess the biochemical potency, cellular activity, and mechanism of action of such inhibitors.
Key In Vitro Assays for KRAS G12C Inhibitor Evaluation
A robust in vitro characterization of a KRAS G12C inhibitor involves a multi-faceted approach, encompassing both biochemical and cell-based assays.
Biochemical Assays: These assays are crucial for determining the direct interaction of the inhibitor with the target protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the inhibitor's ability to disrupt the interaction between KRAS G12C and its effector proteins, such as the Ras-binding domain (RBD) of cRAF, or to inhibit the nucleotide exchange from GDP to GTP.[3][4][5]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay quantifies the binding of KRAS G12C to its binding partners and can be used to screen for inhibitors that disrupt this interaction.[1][6]
Cell-Based Assays: These assays provide insights into the inhibitor's activity in a more physiologically relevant context.
-
Cell Proliferation/Viability Assays: These assays, often performed using reagents like CellTiter-Glo or CyQUANT, measure the inhibitor's effect on the growth of KRAS G12C mutant cancer cell lines.[2][7]
-
Phospho-ERK (p-ERK) Assay: This assay quantifies the phosphorylation of ERK, a key downstream effector in the MAPK pathway. A reduction in p-ERK levels indicates successful inhibition of KRAS G12C signaling.[8][9][10]
-
3D Spheroid/Organoid Assays: These models more closely mimic the in vivo tumor microenvironment and can provide a more accurate prediction of an inhibitor's efficacy compared to traditional 2D cell culture.[8][11]
Data Presentation
The following tables summarize hypothetical quantitative data for "Inhibitor 40" based on typical results for potent and selective KRAS G12C inhibitors.
Table 1: Biochemical Activity of Inhibitor 40
| Assay Type | Target | IC50 (nM) |
| TR-FRET Nucleotide Exchange | KRAS G12C | 5.2 |
| AlphaLISA KRAS G12C/SOS1 Binding | KRAS G12C | 8.9 |
| TR-FRET Nucleotide Exchange | KRAS (Wild Type) | >10,000 |
Table 2: Cellular Activity of Inhibitor 40
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| MIA PaCa-2 | G12C | Cell Proliferation (72h) | 15.8 |
| NCI-H358 | G12C | Cell Proliferation (72h) | 22.5 |
| A549 | G12S | Cell Proliferation (72h) | >10,000 |
| MIA PaCa-2 | G12C | p-ERK Inhibition (24h) | 7.1 |
| NCI-H358 | G12C | p-ERK Inhibition (24h) | 10.3 |
| MIA PaCa-2 | G12C | 3D Spheroid Viability (96h) | 12.4 |
Experimental Protocols
Biochemical Assays
1. TR-FRET Nucleotide Exchange Assay
This protocol is adapted from established methods for measuring KRAS nucleotide exchange.[3][4]
-
Principle: This assay measures the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a process facilitated by the guanine nucleotide exchange factor SOS1. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, leading to a decrease in the TR-FRET signal.
-
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
Terbium-labeled anti-His-tag antibody (for His-tagged KRAS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare a serial dilution of "Inhibitor 40" in assay buffer.
-
In a 384-well plate, add KRAS G12C protein and the inhibitor solution. Incubate for 30 minutes at room temperature.
-
Add a mixture of SOS1 and BODIPY-FL-GTP to initiate the nucleotide exchange reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the Terbium-labeled anti-His-tag antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (BODIPY).
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assays
1. Cell Proliferation Assay (CyQUANT)
This protocol is based on established methods for assessing cell viability.[2]
-
Principle: The CyQUANT assay measures the cellular DNA content as an indicator of cell number. A decrease in fluorescence intensity corresponds to reduced cell proliferation.
-
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
"Inhibitor 40"
-
CyQUANT Direct Cell Proliferation Assay kit
-
96-well clear-bottom black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of "Inhibitor 40" in complete medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the CyQUANT reagent to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Phospho-ERK (p-ERK) AlphaLISA Assay
This protocol is based on commercially available p-ERK assay kits and published methodologies.[11]
-
Principle: This is a sandwich immunoassay that quantifies the level of phosphorylated ERK1/2 in cell lysates. Inhibition of the KRAS pathway leads to a decrease in p-ERK levels, resulting in a lower AlphaLISA signal.
-
Materials:
-
KRAS G12C mutant cell lines
-
Serum-free medium
-
"Inhibitor 40"
-
Lysis buffer
-
AlphaLISA p-ERK assay kit
-
384-well white microplates
-
AlphaLISA-compatible plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with a serial dilution of "Inhibitor 40" for 24 hours.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 384-well plate.
-
Add the AlphaLISA acceptor beads and biotinylated anti-p-ERK antibody and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the concentration of p-ERK from a standard curve and calculate the IC50 value for p-ERK inhibition.
-
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of Inhibitor 40.
Caption: TR-FRET Nucleotide Exchange Assay Workflow.
Caption: Cell Proliferation Assay Workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. revvity.com [revvity.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Cell-Based Assays for Determining the Efficacy of KRAS G12C Inhibitor-40
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active, GTP-bound state.[4] This leads to the persistent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[5][6] The development of covalent inhibitors that specifically target the mutant cysteine has heralded a new era in precision oncology.[5] Inhibitor-40 is a novel, orally bioavailable, and selective covalent inhibitor designed to irreversibly bind to KRAS G12C, locking it in an inactive, GDP-bound state.[7][8] This application note provides detailed protocols for a suite of cell-based assays to characterize the efficacy of Inhibitor-40. These assays are designed to measure the inhibitor's impact on cell viability, its ability to engage the KRAS G12C target, and its effect on downstream signaling pathways.
Assay Principles
To comprehensively evaluate the efficacy of Inhibitor-40, a multi-pronged approach utilizing three key cell-based assays is recommended:
-
Cell Viability Assay (CTG): The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. A decrease in ATP is indicative of cytotoxic or anti-proliferative effects. This assay is used to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-40.
-
Target Engagement & Downstream Signaling (Western Blot): Western blotting is used to confirm that Inhibitor-40 is engaging its target and modulating the intended signaling pathway. By measuring the phosphorylation levels of key downstream effectors like ERK (p-ERK), we can assess the functional consequence of KRAS G12C inhibition.[7][9] A reduction in p-ERK levels upon treatment with the inhibitor indicates successful target engagement and pathway modulation.[7][10]
-
Apoptosis Assay (Caspase-Glo® 3/7): The Caspase-Glo® 3/7 Assay provides a luminescent method to measure the activities of caspases 3 and 7, key biomarkers of apoptosis. Activation of these caspases by Inhibitor-40 would suggest that the observed reduction in cell viability is due to the induction of programmed cell death.
Experimental Workflow
The overall experimental process follows a logical progression from assessing broad cellular effects to confirming the specific mechanism of action.
Caption: Experimental workflow for assessing Inhibitor-40 efficacy.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2).[11][12]
-
KRAS wild-type cell line (e.g., A549) for selectivity.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).[4]
-
Inhibitor-40 stock solution (e.g., 10 mM in DMSO).
-
White, opaque 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of Inhibitor-40 (e.g., from 10 µM to 0.5 nM) in complete medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[7]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Protocol 2: Western Blot for p-ERK Analysis
Materials:
-
6-well plates.
-
Lysis buffer (e.g., M-PER Extraction Buffer) with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture & Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with Inhibitor-40 at various concentrations (e.g., 1 µM, 100 nM, 10 nM) and a vehicle control for 4 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of lysis buffer to each well, scrape, and collect the lysate.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK and then to the loading control (GAPDH).
Data Presentation and Expected Results
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Anti-proliferative Activity of Inhibitor-40
| Cell Line | KRAS Status | IC50 (nM) of Inhibitor-40 |
| NCI-H358 | G12C | 8.5 |
| MIA PaCa-2 | G12C | 12.3 |
| A549 | Wild-Type | > 5,000 |
Note: The IC50 values presented are hypothetical for "Inhibitor-40" but are within a realistic range for potent KRAS G12C inhibitors. For comparison, the IC50 of sotorasib in MIA PaCa-2 cells is approximately 9-34 nM.[7][10]
Table 2: Downstream Pathway Inhibition by Inhibitor-40 in NCI-H358 Cells
| Treatment Concentration | Relative p-ERK/Total ERK Level (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100% |
| 10 nM | 65% |
| 100 nM | 18% |
| 1 µM | < 5% |
KRAS Signaling Pathway and Inhibitor Action
The KRAS protein acts as a molecular switch in cell signaling. Upon activation by upstream signals (e.g., from EGFR), it binds to GTP and subsequently activates downstream effector pathways like RAF-MEK-ERK, which drives cell proliferation.[5][6] Inhibitor-40 covalently binds to the mutant cysteine in KRAS G12C, locking it in the inactive GDP-bound state and thus blocking downstream signaling.[8][14]
Caption: KRAS G12C signaling pathway and mechanism of Inhibitor-40.
Conclusion
This application note provides a framework and detailed protocols for the preclinical cellular evaluation of KRAS G12C inhibitors like Inhibitor-40. The combination of cell viability, target engagement, and apoptosis assays offers a robust assessment of an inhibitor's potency, mechanism of action, and selectivity. The data generated from these assays are critical for guiding lead optimization and advancing promising candidates toward further development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Collection - Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. NCI-H358-KRAS-G12C-H95C-KI Cell Line - Kyinno Bio [kyinno.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Evaluating KRAS G12C Inhibitors in Xenograft Models
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor 40 in Lung Cancer Cell Lines
For Research Use Only.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in non-small cell lung cancer (NSCLC). The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver of tumorigenesis and has become a critical therapeutic target. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][2][3]
KRAS G12C inhibitor 40 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[4] This document provides detailed protocols for the in vitro evaluation of this compound in lung cancer cell lines harboring the KRAS G12C mutation. The provided methodologies and data serve as a guide for researchers and drug development professionals investigating the efficacy and mechanism of action of this compound. While specific data for "inhibitor 40" is limited in publicly available literature, the following protocols and representative data are based on established methods for characterizing potent KRAS G12C inhibitors.
Data Presentation
Table 1: In Vitro Sensitivity of KRAS G12C Mutant Lung Cancer Cell Lines to Representative KRAS G12C Inhibitors
| Cell Line | Histology | Representative Inhibitor | IC50 (nM) | Assay | Reference |
| NCI-H358 | Adenocarcinoma | MRTX-1257 | 1 - 10 | Cell Viability | [5] |
| MIA PaCa-2* | Pancreatic Carcinoma | AMG-510 (Sotorasib) | 1 - 10 | Cell Viability | [5] |
| Calu-1 | Adenocarcinoma | MRTX-1257 | 10 - 100 | Cell Viability | [6] |
| H2030 | Adenocarcinoma | MRTX-1257 | 10 - 100 | Cell Viability | [6] |
*MIA PaCa-2 is a pancreatic cancer cell line but is frequently used in KRAS G12C inhibitor studies as a model system.
Mandatory Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
References
- 1. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. biorxiv.org [biorxiv.org]
Application of KRAS G12C Inhibitor 40 in Colorectal Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with KRAS mutations present in over 40% of colorectal cancers (CRC).[1] The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is found in approximately 3-4% of CRC cases and is associated with a poor prognosis.[2][3][4] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has marked a significant advancement in treating these tumors.[3] These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking downstream oncogenic signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways.[3][5]
However, the efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer is limited by intrinsic and acquired resistance mechanisms.[6] A primary mechanism of resistance in CRC is the feedback reactivation of the RAS-MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR).[2][6][7] This has led to clinical investigations of combination therapies, pairing KRAS G12C inhibitors with EGFR inhibitors like cetuximab or panitumumab, which have shown improved response rates.[2][6][7][8][9]
This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C Inhibitor 40, a novel compound designed to target the KRAS G12C mutation, in colorectal cancer models. The provided methodologies are representative of standard preclinical workflows for characterizing the efficacy and mechanism of action of this class of inhibitors.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the available in vitro activity data for a compound identified as "inhibitor 40" targeting KRAS G12C. It is important to note that publicly available data on a specific "inhibitor 40" for colorectal cancer is limited, and the data presented here is a composite from sources describing different compounds with this designation.
| Parameter | Cell Line | Assay Type | Result | Reference |
| IC | H358 (Lung Cancer) | Cell Viability | 11.09 µM | [10] |
| IC | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 17.86 µM | [10] |
| Phospho-ERK Suppression | H358 (Lung Cancer) | Western Blot | Significant suppression at 10 µM | [10] |
| KRAS G12C Degradation | H358 (Lung Cancer) | Western Blot | Significant degradation at 10 µM | [10] |
Representative Preclinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer Models
This table presents typical preclinical data for well-characterized KRAS G12C inhibitors, such as adagrasib and sotorasib, in colorectal cancer models to provide a benchmark for the expected performance of a novel inhibitor like compound 40.
| Inhibitor | Model System | Treatment | Outcome | Reference |
| Adagrasib | Patient-Derived Xenograft (PDX) | Monotherapy | Tumor growth inhibition | [11] |
| Adagrasib + Cetuximab | Patient-Derived Xenograft (PDX) | Combination Therapy | Deep and durable tumor regression | [11] |
| Sotorasib | CRC Cell Line Xenografts | Monotherapy | Modest tumor growth inhibition | [12] |
| Sotorasib + Panitumumab | CRC Cell Line Xenografts | Combination Therapy | Enhanced tumor growth inhibition and apoptosis | [13] |
| Adagrasib | SW837 (CRC) Cell Line | Cell Viability | IC | |
| Adagrasib | HCT-116 (CRC) Cell Line | Phospho-ERK Inhibition | IC |
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway
Caption: KRAS G12C signaling pathway and mechanism of Inhibitor 40.
Preclinical Evaluation Workflow for this compound
Caption: Experimental workflow for preclinical evaluation of Inhibitor 40.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant colorectal cancer cell lines (e.g., SW837, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant CRC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO
2. -
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in complete growth medium, typically ranging from 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO
2. -
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC
50value.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS G12C mutant CRC cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an EGFR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant CRC cell line (e.g., HCT-116)
-
Matrigel
-
This compound formulated for oral gavage
-
EGFR inhibitor (e.g., cetuximab) formulated for intraperitoneal injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant CRC cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Inhibitor 40 alone, Cetuximab alone, Inhibitor 40 + Cetuximab).
-
Treatment Administration: Administer treatments according to the planned schedule. For example, oral gavage of Inhibitor 40 once daily and intraperitoneal injection of cetuximab twice weekly.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and record the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between the treatment groups.
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound in colorectal cancer models. The in vitro assays are crucial for determining the potency and mechanism of action at a cellular level, while the in vivo xenograft studies are essential for assessing anti-tumor efficacy and tolerability in a more complex biological system. Given the known resistance mechanisms in CRC, evaluating combination strategies, particularly with EGFR inhibitors, is a critical step in the development of new KRAS G12C targeted therapies.
References
- 1. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. onclive.com [onclive.com]
- 7. Sotorasib with panitumumab in chemotherapy-refractory KRAS G12C-mutated colorectal cancer: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. aacr.org [aacr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KRAS G12C Inhibitor Target Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in oncology. These inhibitors irreversibly bind to the cysteine residue at position 12, locking the protein in an inactive state and inhibiting downstream signaling pathways.[1][2][3] Assessing the degree of target engagement, or target occupancy, is crucial for understanding the pharmacodynamics of these inhibitors, guiding dose selection, and establishing a mechanistic link between drug exposure and clinical response.[1][2][4][5]
These application notes provide an overview of the current techniques used to measure KRAS G12C inhibitor target occupancy, with detailed protocols for key methodologies.
Key Techniques for Measuring Target Occupancy
Several direct and indirect methods are employed to quantify the engagement of inhibitors with KRAS G12C. The primary techniques include:
-
Mass Spectrometry (MS)-Based Assays: These methods directly measure the levels of inhibitor-bound (adducted) and unbound (free) KRAS G12C protein. They are highly sensitive and specific, providing a direct quantitative readout of target occupancy.[4][6][7][8][9]
-
Immunoaffinity Enrichment Coupled with Mass Spectrometry: To enhance sensitivity, especially in complex biological matrices like tumor biopsies, immunoaffinity enrichment using anti-RAS antibodies is often combined with MS.[1][2][4][10] This approach allows for the detection of very low levels of both free and inhibitor-bound KRAS G12C.[1][2][4][10]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[11][12][13] By measuring the amount of soluble protein remaining after heat treatment at various temperatures, target engagement can be inferred.[11][12][13]
Below are detailed protocols for these key experimental approaches.
Section 1: Mass Spectrometry-Based Target Occupancy
Mass spectrometry offers a robust and quantitative method to directly measure the covalent modification of KRAS G12C by an inhibitor. This can be achieved by analyzing either the intact protein or, more commonly, proteolytic peptides containing the G12C mutation.
Protocol 1: Immunoaffinity Enrichment followed by 2D-LC-MS/MS
This protocol is adapted from methodologies developed for the highly sensitive quantification of free and inhibitor-bound KRAS G12C in tumor biopsies.[1][2][4][10]
Objective: To quantify the percentage of KRAS G12C covalently bound by an inhibitor in preclinical or clinical samples.
Materials:
-
Tumor tissue or cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RAS antibody (commercially available)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
DTT (Dithiothreitol)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., coupled with a high-resolution mass spectrometer)
-
Internal standards (e.g., stable isotope-labeled peptides corresponding to the KRAS G12C tryptic peptide)
Workflow Diagram:
Caption: Workflow for Immunoaffinity-LC-MS/MS.
Procedure:
-
Sample Lysis: Homogenize tumor tissue or lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Immunoaffinity Enrichment:
-
Incubate a defined amount of total protein (e.g., 4 µg to 100 µg) with an anti-RAS antibody overnight at 4°C.[4][7]
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elute the enriched KRAS G12C protein using an elution buffer and immediately neutralize the eluate.
-
-
Sample Preparation for MS:
-
Reduce the disulfide bonds in the eluted sample with DTT.
-
Alkylate the free cysteines with iodoacetamide.
-
Perform an overnight tryptic digest at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a 2D-LC-MS/MS system. The two dimensions of liquid chromatography provide enhanced separation of the complex peptide mixture.
-
Use a targeted MS method (e.g., Parallel Reaction Monitoring - PRM) to specifically detect and quantify the peptides corresponding to both the unbound KRAS G12C and the inhibitor-bound KRAS G12C.[7] Spike in stable isotope-labeled internal standards for absolute quantification.
-
-
Data Analysis:
-
Calculate the peak areas for the unbound and adducted peptides.
-
Target Occupancy (%) = [Peak Area of Adducted Peptide / (Peak Area of Adducted Peptide + Peak Area of Unbound Peptide)] x 100.
-
Quantitative Data Summary
| Inhibitor | Model System | Dose | Time Point | Target Occupancy (%) | Reference |
| GDC-6036 | MIA PaCa-2 Xenograft | Varies | Varies | Dose-dependent | [6][8] |
| AZD4625 | MIA PaCa-2 Xenograft | Not Specified | 6h | 89.6 | [7] |
| AZD4625 | MIA PaCa-2 Xenograft | Not Specified | 24h | 58.4 | [7] |
| AZD4625 | NCI-H2122 Xenograft | Not Specified | 6h | 60 | [7] |
| AZD4625 | NCI-H2122 Xenograft | Not Specified | 24h | 34 | [7] |
| ARS-1620 | Recombinant Protein Spike-in | Varies | N/A | 10-90 (controlled) | [5][14] |
Section 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[12] It is based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.[12]
Protocol 2: CETSA for KRAS G12C Target Engagement
This protocol is a generalized procedure based on established CETSA methodologies.[11][12]
Objective: To determine the thermal stabilization of KRAS G12C upon inhibitor binding in intact cells.
Materials:
-
KRAS G12C expressing cells (e.g., NCI-H358)
-
KRAS G12C inhibitor
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment (or other protein detection method)
-
Anti-KRAS G12C antibody
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat KRAS G12C expressing cells with the inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (e.g., 44°C to 68°C) for a short duration (e.g., 3 minutes), followed by cooling.[11]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer). Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble KRAS G12C in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble KRAS G12C as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Quantitative Data Summary
| Inhibitor | Cell Line | Concentration | Temperature Shift (°C) | Reference |
| MRTX849 | KRAS G12C Cell Line | 2 different conc. | Concentration-dependent shift | [11] |
| AMG-510 | Recombinant KRAS G12C | Varies | Concentration-dependent stabilization | [15][16] |
| ARS-1620 | Recombinant KRAS G12C | Varies | Concentration-dependent stabilization | [16] |
Section 3: Downstream Signaling Pathway Analysis
While not a direct measure of target occupancy, assessing the inhibition of downstream signaling pathways provides crucial pharmacodynamic information that correlates with target engagement. KRAS G12C inhibitors are expected to block signaling through the MAPK pathway (e.g., pERK) and the PI3K/AKT pathway.
Signaling Pathway Diagram:
Caption: KRAS G12C Signaling Pathway and Inhibition.
Protocol 3: Western Blot for pERK Inhibition
Objective: To indirectly assess KRAS G12C inhibitor activity by measuring the phosphorylation of the downstream effector ERK.
Procedure:
-
Cell Treatment: Treat KRAS G12C expressing cells with a dose range of the inhibitor for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal to determine the extent of pathway inhibition. A dose-dependent decrease in the pERK/tERK ratio indicates effective target inhibition.
Conclusion
The methodologies described provide a robust toolkit for assessing KRAS G12C inhibitor target occupancy and pharmacodynamic effects. Mass spectrometry-based methods offer the most direct and quantitative measurement of target engagement, particularly when enhanced with immunoaffinity enrichment for clinical samples. Cellular Thermal Shift Assays provide a valuable orthogonal approach to confirm target binding in a cellular context. Finally, analysis of downstream signaling pathways such as pERK inhibition serves as a critical pharmacodynamic biomarker to correlate target occupancy with functional cellular outcomes. The selection of a specific technique will depend on the experimental context, available resources, and the specific questions being addressed in the drug development process.
References
- 1. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 40 Solubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with KRAS G12C inhibitor 40 and similar compounds. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for "this compound" is not extensively published, based on structurally similar and well-characterized KRAS G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3][4][5] For instance, Sotorasib and Adagrasib can be dissolved in DMSO at concentrations of 50-100 mg/mL.[1][2][3][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[2][3][4][6][7]
Q2: My this compound is not dissolving in DMSO, or it is precipitating out of solution. What should I do?
A2: If you are experiencing difficulty dissolving the inhibitor in DMSO, or if it precipitates, consider the following troubleshooting steps:
-
Warming: Gently warm the solution to 60°C.[4][8] Many compounds exhibit increased solubility at higher temperatures.
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[4][7][8] This provides energy to break up compound aggregates.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[2][3][4][6][7]
-
Check Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit. Try preparing a more dilute stock solution.
Q3: Can I use other organic solvents like ethanol to dissolve this compound?
A3: Yes, ethanol can be a suitable solvent, although it may not achieve the same high concentrations as DMSO. For example, Adagrasib is soluble in ethanol at 100 mg/mL, and ARS-1620 is also soluble in ethanol.[2][6][9] As with DMSO, warming and sonication can aid dissolution in ethanol.
Q4: Is this compound soluble in aqueous solutions for in vitro assays?
A4: Most potent kinase inhibitors, including KRAS G12C inhibitors, have poor aqueous solubility.[2][6][10] Direct dissolution in aqueous buffers like PBS is generally not feasible. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q5: How can I prepare a formulation of this compound for in vivo animal studies?
A5: For oral administration in animal models, a suspension or solution is typically prepared using a combination of solvents and excipients to improve solubility and bioavailability. A common formulation for poorly soluble kinase inhibitors involves a multi-component system. For example, a formulation for Adagrasib involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another example for Sotorasib includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 20% HP-β-CD in saline.[11]
Troubleshooting Guide
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer or cell culture medium.
-
Cause: The inhibitor's solubility is significantly lower in the aqueous environment compared to the DMSO stock. When the concentration in the final solution exceeds its aqueous solubility limit, it precipitates.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the inhibitor.
-
Increase the percentage of co-solvent (for in vitro assays): If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might keep the compound in solution. However, always run a vehicle control to account for any solvent effects.
-
Use a solubilizing agent: For certain applications, the addition of a small amount of a non-ionic surfactant like Tween-80 or a cyclodextrin to the aqueous buffer can help maintain solubility.
-
Step-wise dilution: Instead of a single large dilution, perform serial dilutions.
-
Issue 2: Inconsistent experimental results, possibly due to poor solubility.
-
Cause: If the inhibitor is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.
-
Solution:
-
Visually inspect your solutions: Before each use, carefully inspect your stock and working solutions for any signs of precipitation. If precipitate is observed, try to redissolve it using the methods described above (warming, sonication).
-
Filter your solutions: After preparing your working solutions, you can filter them through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will result in a lower, but more consistent, final concentration.
-
Prepare fresh dilutions: Avoid repeated freeze-thaw cycles of your stock solutions, as this can promote precipitation. Prepare fresh dilutions from your stock for each experiment.
-
Quantitative Data Summary
The following table summarizes the solubility of several well-characterized KRAS G12C inhibitors in common solvents. This data can be used as a reference for troubleshooting the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| Sotorasib (AMG-510) | DMSO | 50-100 mg/mL | [1][3][5] |
| Water | Insoluble | ||
| Adagrasib (MRTX849) | DMSO | 25-100 mg/mL | [2][4][8] |
| Ethanol | 100 mg/mL | [2][9] | |
| Water | Insoluble | [2][9] | |
| ARS-1620 | DMSO | 86-125 mg/mL | [6][7] |
| Ethanol | 86 mg/mL | [6] | |
| 0.1N HCl (aq) | Soluble | [12] | |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. If necessary, gently warm the solution in a 37-60°C water bath for 5-10 minutes.[4][8]
-
Inspect and Store: Once the compound is fully dissolved and the solution is clear, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of your DMSO stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of your stock solution in cell culture medium. For example, dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Add the desired volume of the intermediate solution to your cell culture wells to achieve the final working concentration. This two-step dilution process can help prevent precipitation.
-
-
Direct Dilution:
-
Alternatively, add the required small volume of the DMSO stock solution directly to the final volume of cell culture medium. Ensure rapid and thorough mixing to disperse the compound quickly.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.1%).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 510 | Ras GTPases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. ispe.gr.jp [ispe.gr.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing KRAS G12C Inhibitor Stability and Performance in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with KRAS G12C inhibitors, exemplified by the hypothetical inhibitor "40," during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C inhibitor "40" shows variable potency in my biochemical assays. What are the potential causes?
A1: Variability in inhibitor potency can stem from several factors related to compound stability and assay conditions. Covalent inhibitors, in particular, can be susceptible to degradation or non-specific reactivity. Key factors include:
-
Compound Stability in Assay Buffer: The inhibitor may be unstable in the specific buffer conditions (pH, ionic strength) of your assay, leading to degradation over the course of the experiment.
-
Redox Sensitivity: The electrophilic warhead of many covalent inhibitors can be sensitive to reducing agents present in the assay buffer, such as DTT, which is often included to maintain protein stability.
-
Non-specific Binding: The inhibitor may bind to other proteins or components in the assay mixture, reducing its effective concentration available to bind KRAS G12C.
-
Protein Aggregation: The KRAS G12C protein itself may not be properly folded or could be aggregated, affecting inhibitor binding.
-
Assay Incubation Time: For covalent inhibitors, the duration of incubation is critical for the covalent bond to form. Inconsistent incubation times will lead to variable results.
Q2: How can I assess the stability of my KRAS G12C inhibitor in my assay buffer?
A2: You can perform a simple experiment to assess the stability of your inhibitor. Incubate the inhibitor in the assay buffer for the same duration as your main experiment. At different time points, you can use techniques like HPLC or LC-MS to quantify the amount of intact inhibitor remaining.
Q3: What is a thermal shift assay (TSA), and how can it help me troubleshoot inhibitor binding?
A3: A thermal shift assay, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding.[1][2] A stable inhibitor binding to KRAS G12C will increase its thermal stability, resulting in a higher Tm.[3][4] This assay can be used to:
-
Confirm target engagement: A significant thermal shift indicates direct binding of the inhibitor to KRAS G12C.
-
Optimize buffer conditions: You can screen different buffer components to find conditions that maximize the stabilizing effect of your inhibitor.
-
Assess compound potency: The magnitude of the thermal shift can be correlated with the binding affinity of the inhibitor.[3]
Troubleshooting Guides
Issue 1: Low or No Inhibitor Activity in a Nucleotide Exchange Assay
A common method to assess KRAS G12C inhibitor activity is the nucleotide exchange assay, which measures the inhibitor's ability to lock KRAS in its inactive, GDP-bound state and prevent exchange for GTP.[5][6][7][8][9]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Degradation | Pre-incubate the inhibitor in the assay buffer and analyze its integrity over time using HPLC or LC-MS. | To confirm that the inhibitor is stable under the assay conditions. |
| Suboptimal DTT Concentration | Titrate the concentration of DTT in the assay buffer. Typical concentrations range from 1-5 mM. | While necessary for KRAS stability, high concentrations of DTT can inactivate covalent inhibitors by reacting with the electrophilic warhead. |
| Incorrect Protein Concentration | Verify the concentration and purity of the KRAS G12C protein using methods like Bradford assay or SDS-PAGE. | Inaccurate protein concentration will affect the stoichiometry of the inhibitor-protein interaction. |
| Insufficient Incubation Time | Increase the pre-incubation time of the inhibitor with KRAS G12C before initiating the nucleotide exchange reaction. | Covalent inhibitors require sufficient time to form a stable covalent bond with the target protein.[10] |
| Presence of Contaminants | Ensure all reagents and buffers are free from contaminants that might interfere with the assay, such as nucleophiles that can react with the inhibitor. | Purity of reagents is crucial for reproducible results. |
Issue 2: Inconsistent Results in Thermal Shift Assays (TSA)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Protein Concentration | Optimize the KRAS G12C concentration. Higher concentrations can sometimes lead to decreased stability.[2] | The stability of KRAS G12C can be concentration-dependent. |
| Inappropriate Dye Concentration | Titrate the concentration of the fluorescent dye (e.g., SYPRO Orange). | High dye concentrations can lead to signal quenching and artifacts.[3] |
| Buffer Composition Mismatch | Ensure the buffer used for the TSA is compatible with both the protein and the inhibitor. Screen different buffer pH and salt concentrations. | Buffer components can significantly influence protein stability and inhibitor binding. |
| Heating Rate | Use a consistent and appropriate heating rate (e.g., 0.5°C/min).[4] | A rapid heating rate may not allow for equilibrium to be reached at each temperature point. |
| Ligand-Induced Destabilization | In some cases, a compound might bind but destabilize the protein, leading to a decrease in Tm.[4] | This can provide insights into the binding mode and its effect on protein dynamics. |
Quantitative Data Summary
The following tables provide representative data for well-characterized KRAS G12C inhibitors, which can be used as a benchmark for your own experiments.
Table 1: Biochemical Potency of KRAS G12C Inhibitors in Nucleotide Exchange Assays
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | SOS1-mediated Nucleotide Exchange | 8.88 | [11] |
| Adagrasib (MRTX849) | SOS1-mediated Nucleotide Exchange | ~10 | [12] |
| ARS-1620 | SOS1-mediated Nucleotide Exchange | 210 | [2] |
| ARS-853 | SOS1-mediated Nucleotide Exchange | 1100 | [2] |
Table 2: Thermal Stabilization of KRAS G12C by Inhibitors
| Inhibitor | Protein Concentration | Inhibitor Concentration | ΔTm (°C) | Reference |
| Sotorasib (AMG-510) | 50 nM | 900 nM | ~10 | [2] |
| Adagrasib (MRTX849) | 50 nM | 900 nM | ~12 | [2] |
| ARS-1620 | 50 nM | 5 µM | ~8 | [3] |
| ARS-853 | 50 nM | 5 µM | ~6 | [3] |
Experimental Protocols
Protocol 1: KRAS G12C Nucleotide Exchange Assay
This protocol is adapted from commercially available kits and published literature.[6][8]
Materials:
-
Purified, BODIPY-GDP-loaded KRAS G12C protein
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
GTP solution
-
EDTA solution
-
Test inhibitor (e.g., "inhibitor 40")
-
384-well black microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in assay buffer.
-
Master Mix Preparation: Prepare a master mix containing BODIPY-GDP-loaded KRAS G12C in assay buffer.
-
Dispense Master Mix: Add 15 µL of the master mix to each well of the 384-well plate.
-
Add Inhibitor: Add 5 µL of the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 60-120 minutes to allow for covalent bond formation.
-
Initiate Exchange Reaction: Add 5 µL of a pre-mixed GTP/EDTA solution to each well to initiate the nucleotide exchange.
-
Read Fluorescence: Immediately read the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time.
Protocol 2: Thermal Shift Assay (TSA)
This protocol is based on established methods for measuring protein thermal stability.[1][4]
Materials:
-
Purified KRAS G12C protein
-
TSA Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Test inhibitor (e.g., "inhibitor 40")
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare Protein-Dye Mixture: Prepare a mixture of KRAS G12C protein and SYPRO Orange dye in TSA buffer.
-
Add Inhibitor: Add the test inhibitor or vehicle control to the protein-dye mixture.
-
Incubate: Incubate at room temperature for 30 minutes to allow for binding.
-
Thermal Melt: Place the samples in a qPCR instrument and perform a thermal melt from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. amsbio.com [amsbio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating Cell Permeability Challenges of KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the cell permeability of KRAS G12C inhibitors?
A1: A primary challenge is that many KRAS G12C inhibitors exhibit low aqueous solubility and/or low cell permeability. For instance, sotorasib is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability[1]. Adagrasib is considered to have low solubility and may fall into either BCS Class II (high permeability) or IV (low permeability)[2]. These characteristics can lead to low intracellular concentrations of the inhibitor, potentially reducing its efficacy in cellular assays and in vivo models.
Q2: How do the physicochemical properties of KRAS G12C inhibitors like sotorasib and adagrasib affect their cell permeability?
Q3: My KRAS G12C inhibitor shows potent enzymatic activity but low efficacy in cell-based assays. Could this be a permeability issue?
A3: Yes, this is a common scenario when dealing with compounds that have poor cell permeability. If an inhibitor demonstrates high potency in biochemical assays (e.g., inhibiting purified KRAS G12C protein) but shows reduced activity in cellular assays (e.g., inhibiting cell proliferation or downstream signaling), it is highly likely that the compound is not reaching its intracellular target in sufficient concentrations. This discrepancy strongly suggests a cell permeability barrier.
Q4: What experimental systems can I use to assess the cell permeability of my KRAS G12C inhibitor?
A4: Two widely used in vitro models for assessing intestinal permeability, which can be indicative of general cell permeability, are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA is a non-cell-based assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, thereby assessing both passive diffusion and active transport mechanisms.
Troubleshooting Guide
Problem: Low or inconsistent results in cellular assays with a KRAS G12C inhibitor.
This guide will help you troubleshoot potential issues related to the cell permeability of your KRAS G12C inhibitor.
Is the issue reproducible?
-
Yes: Proceed to the next question.
-
No: Check for experimental variability, such as inconsistent cell seeding density, passage number, or reagent preparation.
Is the compound's purity and identity confirmed?
-
Yes: Proceed to the next question.
-
No: Verify the purity and identity of your inhibitor using appropriate analytical methods (e.g., LC-MS, NMR). Impurities or degradation products could affect the experimental outcome.
Does the inhibitor show high potency in a biochemical/enzymatic assay?
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Yes: This suggests the issue is likely related to cellular uptake. Proceed to the next section on "Investigating Low Permeability."
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No: The issue may be with the intrinsic activity of the compound. Re-evaluate the inhibitor's design and mechanism of action.
Investigating Low Permeability
1. Assess Physicochemical Properties: Review the known or predicted physicochemical properties of your inhibitor.
| Property | Sotorasib | Adagrasib | General Guideline for Good Permeability |
| Molecular Weight ( g/mol ) | 560.6 | 604.13 | < 500 |
| LogP (predicted) | Varies by prediction tool | Varies by prediction tool | 1 - 5 |
| Topological Polar Surface Area (Ų) | Varies by prediction tool | Varies by prediction tool | < 140 |
| BCS Class | IV (Low Solubility, Low Permeability)[1] | II or IV (Low Solubility)[2] | I (High Solubility, High Permeability) or II (Low Solubility, High Permeability) |
2. Perform a Permeability Assay: Conduct a PAMPA or Caco-2 assay to quantitatively determine the apparent permeability coefficient (Papp).
-
PAMPA: Provides a measure of passive permeability. It is a high-throughput and cost-effective initial screen.
-
Caco-2 Assay: Offers a more biologically relevant model that includes active transport and efflux mechanisms. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
3. Interpreting Permeability Results:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Potential Implication for KRAS G12C Inhibitors |
| > 10 | High | Permeability is unlikely to be a limiting factor. |
| 1 - 10 | Moderate | Permeability may be sufficient but could be improved. |
| < 1 | Low | Poor cell permeability is likely impacting cellular efficacy. |
4. Strategies to Address Low Permeability:
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Formulation Optimization: For in vitro assays, consider using a solubilizing agent (e.g., DMSO, cyclodextrins) at a concentration that is non-toxic to the cells. Be aware that some excipients can influence cell membranes and transporter function.
-
Structural Modification (for drug development): If in the lead optimization phase, medicinal chemists can modify the inhibitor's structure to improve its physicochemical properties. This may involve reducing the molecular weight, optimizing lipophilicity, or masking polar groups.
-
Co-administration with Permeability Enhancers (for research purposes): In cellular experiments, transiently increasing membrane permeability with agents like mild detergents (use with caution as they can induce toxicity) can help confirm if low permeability is the primary issue.
-
Investigate Efflux: If the Caco-2 assay indicates a high efflux ratio, consider co-incubating your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a KRAS G12C inhibitor.
Methodology:
-
Prepare the Donor Plate: A solution of the test compound is prepared in a buffer at a relevant physiological pH (e.g., pH 7.4).
-
Prepare the Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution, which may contain a surfactant to create a "sink" condition.
-
Coat the Donor Plate Filter: The filter membrane of each well in the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a KRAS G12C inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed monolayer. The permeability of a paracellular marker (e.g., Lucifer yellow) is also assessed.
-
Transport Experiment (Apical to Basolateral - A-B): a. The culture medium is replaced with transport buffer. b. The test compound is added to the apical (upper) chamber. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Transport Experiment (Basolateral to Apical - B-A): a. The same procedure as the A-B transport is followed, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is done to determine the efflux ratio.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Caption: General workflow for assessing cell permeability using PAMPA and Caco-2 assays.
Caption: Decision tree for troubleshooting low cellular efficacy of KRAS G12C inhibitors.
References
refining KRAS G12C inhibitor 40 treatment protocols in vivo
Welcome to the technical support center for KRASi-40, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining in vivo treatment protocols and to offer solutions for common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRASi-40? A1: KRASi-40 is an irreversible, covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. It binds to KRAS G12C in its inactive, GDP-bound state, trapping the protein in this "OFF" conformation.[1][2] This prevents downstream signaling through key oncogenic pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[2][3]
Q2: Which preclinical models are recommended for in vivo studies with KRASi-40? A2: Both conventional xenograft models using human cancer cell lines with a KRAS G12C mutation (e.g., NCI-H358, MiaPaCa-2) and genetically engineered mouse models (GEMMs) that express Kras G12C are suitable.[4][5] Patient-derived xenograft (PDX) models are also highly valuable for assessing efficacy in a system that more closely recapitulates human tumor heterogeneity. Immune-competent murine models are crucial for studying the interplay between KRAS G12C inhibition and the immune system.[6]
Q3: What is a good starting dose and administration route for KRASi-40? A3: For initial in vivo efficacy studies in mice, a starting dose in the range of 10-30 mg/kg, administered orally (p.o.) once daily (QD), is recommended based on preclinical studies of similar KRAS G12C inhibitors.[4] Dose-response studies are essential to determine the optimal dose for your specific model.
Q4: How should I assess target engagement and pharmacodynamic (PD) effects in vivo? A4: Target engagement can be measured by quantifying the amount of KRASi-40 bound to KRAS G12C in tumor lysates, typically using mass spectrometry.[4] For pharmacodynamic effects, the most common biomarker is the phosphorylation level of ERK (pERK), a key downstream effector.[4][7] Tumor samples should be collected at various time points after dosing (e.g., 2, 6, 24 hours) to assess the magnitude and duration of pERK inhibition via methods like Western blot or immunohistochemistry (IHC).
Q5: What are the known mechanisms of resistance to KRAS G12C inhibitors like KRASi-40? A5: Resistance can be primary (intrinsic) or acquired. Mechanisms include feedback reactivation of wild-type RAS or receptor tyrosine kinases (RTKs) like EGFR, which bypasses the inhibited KRAS G12C.[7][8][9] Acquired resistance can occur through new mutations in KRAS itself that prevent drug binding or through mutations in other genes in the MAPK pathway (e.g., NRAS, BRAF).[2][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with KRASi-40.
| Problem | Potential Causes | Recommended Solutions |
| 1. Suboptimal or No Tumor Growth Inhibition (TGI) | A. Insufficient Dose or Exposure: The administered dose may not be high enough to achieve sustained target inhibition. | A. Dose Escalation: Perform a dose-escalation study (e.g., 30, 50, 100 mg/kg) to find the maximally efficacious and tolerated dose. PK/PD Analysis: Correlate plasma drug concentration with pERK inhibition in tumors to ensure adequate exposure and target modulation. |
| B. Ineffective Dosing Schedule: Daily dosing may not be optimal; some inhibitors show different effects with intermittent (pulsatile) high-dose schedules.[11][12] | B. Schedule Optimization: Compare daily dosing with intermittent schedules (e.g., a high dose once every three days or once weekly). Pulsatile dosing may delay adaptive resistance.[11] | |
| C. Intrinsic Resistance of the Model: The chosen cell line or PDX model may have co-occurring mutations (e.g., in KEAP1, STK11, or TP53) or baseline activation of bypass pathways.[8][9] | C. Model Characterization: Ensure your model is well-characterized. If intrinsic resistance is suspected, test KRASi-40 in a different KRAS G12C model. Combination Therapy: Consider combining KRASi-40 with inhibitors of potential bypass pathways, such as SHP2, MEK, or EGFR inhibitors.[8][13] | |
| 2. High Toxicity (e.g., >15% Body Weight Loss, Poor Health) | A. Dose is Too High: The dose may be exceeding the maximum tolerated dose (MTD). | A. Dose Reduction: Reduce the dose or switch to a more intermittent schedule. Carefully monitor animal health and body weight daily. |
| B. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | B. Vehicle Reformulation: Test the vehicle alone in a satellite group of animals. If toxic, explore alternative, well-tolerated vehicles (e.g., 0.5% methylcellulose, 5% DMSO in corn oil). | |
| 3. Inconsistent Pharmacodynamic (pERK) Results | A. Improper Sample Collection/Handling: Timing is critical. Delays can lead to rebound signaling or protein degradation. | A. Standardize Collection: Collect tumor tissue at precise time points post-dose. Immediately snap-freeze samples in liquid nitrogen or place them in a fixative to preserve phosphorylation states. |
| B. Assay Variability: Inconsistent lysate preparation or antibody performance can lead to variable results. | B. Optimize Assay: Use validated antibodies and run appropriate controls. Ensure consistent protein quantification and loading for Western blots. | |
| 4. Tumors Initially Respond but Then Regrow (Acquired Resistance) | A. Feedback Loop Activation: Inhibition of the MAPK pathway can lead to feedback activation of upstream RTKs, reactivating signaling.[13] | A. Implement Combination Therapy: Combine KRASi-40 with an RTK inhibitor (e.g., pan-HER inhibitor) or an SHP2 inhibitor to block this feedback loop.[13] |
| B. New Genetic Mutations: The tumor may have acquired new mutations that confer resistance.[2] | B. Analyze Resistant Tumors: Harvest tumors that have relapsed and perform genomic (sequencing) and proteomic analysis to identify the resistance mechanism. This can guide the selection of a rational combination therapy. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358) under standard conditions. Ensure cells are free of mycoplasma.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice). Allow at least one week for acclimatization.
-
Tumor Implantation: Subcutaneously inject 2-5 million cells in a 100-200 µL volume of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, KRASi-40 at 10 mg/kg, KRASi-40 at 30 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Drug Preparation and Administration: Prepare KRASi-40 in a suitable vehicle. Administer the drug (e.g., via oral gavage) at the specified dose and schedule (e.g., once daily) for the duration of the study (typically 21-28 days).
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the vehicle group reach the maximum allowed size, or at the end of the planned treatment course. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle group.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Study Setup: Establish tumors as described in Protocol 1. Once tumors reach 200-300 mm³, randomize animals into treatment groups.
-
Dosing: Administer a single dose of vehicle or KRASi-40.
-
Tissue Collection: At predetermined time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice (n=3-4 mice per time point).
-
Tumor Excision: Immediately excise the tumors. For Western blot, snap-freeze the tissue in liquid nitrogen. For IHC, place the tissue in 10% neutral buffered formalin.
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify band intensity to determine the ratio of pERK to total ERK.
-
Quantitative Data Summary
Table 1: Recommended Starting Doses for KRASi-40 in Preclinical Models
| Model Type | Recommended Starting Dose (Oral, QD) | Notes |
| Mouse Xenograft | 10 - 30 mg/kg | Dose can be escalated based on tolerance and efficacy.[4] |
| Genetically Engineered Mouse Model (GEMM) | 25 - 50 mg/kg | GEMMs may require higher doses to achieve sufficient exposure. |
| Patient-Derived Xenograft (PDX) | 25 - 50 mg/kg | Dosing should be optimized for each specific PDX model. |
Table 2: Representative Pharmacokinetic (PK) Parameters of Oral KRAS G12C Inhibitors in Rats
Note: These are general parameters based on published data for similar molecules and may vary for KRASi-40.
| Parameter | Value | Description |
| T½ (Half-life) | 2 - 8 hours | The time required for the drug concentration to decrease by half.[1] |
| Tmax (Time to max concentration) | 1 - 4 hours | The time at which the maximum plasma concentration is observed.[1] |
| Cmax (Max concentration) | 250 - 2500 ng/mL | The maximum plasma concentration achieved after administration.[1] |
| Oral Bioavailability | 25% - 65% | The fraction of the administered dose that reaches systemic circulation.[1] |
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of KRASi-40.
Caption: Standard experimental workflow for an in vivo xenograft efficacy study.
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy.
References
- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
addressing inconsistencies in KRAS G12C inhibitor 40 experimental results
Welcome to the technical support center for KRAS G12C Inhibitor 40. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental inconsistencies and providing clear guidance on the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By forming an irreversible bond, it locks the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents downstream signaling through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2]
Q2: What are the expected IC50 values for this compound in cell-based assays?
A2: The IC50 values for KRAS G12C inhibitors can vary depending on the cell line and assay conditions. For potent inhibitors like sotorasib and adagrasib, IC50 values in sensitive KRAS G12C mutant cell lines such as NCI-H358 and MIA PaCa-2 are typically in the low nanomolar range.[3][4] However, less sensitive cell lines may exhibit higher IC50 values. It is crucial to establish a baseline IC50 in your specific experimental system.
Q3: What are the known mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance to KRAS G12C inhibitors can be both intrinsic and acquired. Key mechanisms include:
-
On-target resistance: Secondary mutations in the KRAS gene (e.g., at codons 12, 61, 68, 95, or 96) can prevent the inhibitor from binding effectively or lock KRAS in its active GTP-bound state.[5][6] Amplification of the KRAS G12C allele can also occur.[7]
-
Bypass pathway activation: Upregulation of alternative signaling pathways can circumvent the need for KRAS signaling. This often involves receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or downstream effectors such as NRAS, BRAF, MEK, and PI3K.[6]
-
Histological transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on KRAS signaling.[8]
-
Epithelial-to-mesenchymal transition (EMT): Cells undergoing EMT may develop resistance to KRAS G12C inhibitors.[6]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapies are a key strategy to overcome resistance and enhance the efficacy of KRAS G12C inhibitors. Preclinical and clinical studies have shown promising results when combining KRAS G12C inhibitors with inhibitors of EGFR, SHP2, MEK, and immune checkpoint proteins (e.g., PD-1).[1][7][9][10]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Higher than expected IC50 value in a cell viability assay.
-
Question: My IC50 value for Inhibitor 40 in NCI-H358 cells is significantly higher than the low nanomolar range reported for similar inhibitors. What could be the cause?
-
Troubleshooting Steps:
-
Verify Cell Line Authenticity and Passage Number: Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered sensitivity. It is recommended to use cells within a limited passage range from a reputable source.
-
Check Compound Integrity: Ensure that your stock of this compound has not degraded. Verify its purity and concentration. Prepare fresh dilutions for each experiment.
-
Optimize Assay Conditions:
-
Cell Seeding Density: Too high a cell density can reduce the effective inhibitor concentration per cell. Optimize the seeding density to ensure cells are in the exponential growth phase during the assay.
-
Incubation Time: Covalent inhibitors are time-dependent. Ensure a sufficient incubation time (typically 72 hours) for the inhibitor to exert its full effect.[8]
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test if reducing the serum concentration affects the IC50.
-
-
Investigate Potential Resistance: If the above steps do not resolve the issue, your cell line may have developed resistance. See the "Investigating Drug Resistance" section below.
-
Issue 2: Inconsistent or no inhibition of pERK in Western blot analysis.
-
Question: I am not seeing a consistent decrease in phosphorylated ERK (pERK) levels after treating my KRAS G12C mutant cells with Inhibitor 40. What should I check?
-
Troubleshooting Steps:
-
Optimize Treatment Conditions:
-
Time Course: The inhibition of pERK can be transient due to feedback reactivation of the pathway.[11] Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the optimal time point for observing maximal pERK inhibition.[3]
-
Inhibitor Concentration: Ensure you are using a concentration of Inhibitor 40 that is sufficient to engage the target. Use a dose-response treatment to correlate pERK inhibition with the inhibitor concentration.
-
-
Improve Western Blot Technique:
-
Sample Preparation: Use fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: Use validated antibodies for both pERK and total ERK. Ensure the primary and secondary antibody concentrations are optimized.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes.
-
Stripping and Reprobing: If you are stripping the membrane to probe for total ERK after pERK, be aware that stripping can lead to protein loss. It may be preferable to run parallel gels for pERK and total ERK.[9]
-
-
Consider Pathway Reactivation: If you observe an initial decrease in pERK followed by a rebound, this could indicate feedback reactivation of the MAPK pathway. This is a known mechanism of adaptive resistance.[11]
-
Issue 3: Difficulty confirming target engagement.
-
Question: I want to confirm that this compound is binding to KRAS G12C in my cells, but I'm having trouble with my assay. What are my options?
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA):
-
Optimization is Key: CETSA requires careful optimization of the heating temperature and duration.[12][13] Perform a temperature gradient to determine the optimal melting temperature of KRAS G12C in your cell line.
-
Lysis Conditions: Ensure complete cell lysis to release the soluble protein fraction for analysis.
-
-
NanoBRET™ Target Engagement Assay:
-
Transient Transfection: This assay typically involves transiently expressing a NanoLuc-KRAS G12C fusion protein.[14][15] Optimize transfection efficiency for your cell line.
-
Tracer and Inhibitor Concentrations: Carefully titrate both the NanoBRET tracer and your inhibitor to achieve an optimal assay window.
-
-
Chemoproteomics (Advanced Method): For definitive identification of on- and off-targets, mass spectrometry-based chemoproteomic approaches can be used. This involves using a tagged version of your inhibitor to pull down its binding partners.[16]
-
Issue 4: Suspected off-target effects.
-
Question: I am observing a phenotype in my cells that is not consistent with KRAS pathway inhibition. How can I investigate potential off-target effects of Inhibitor 40?
-
Troubleshooting Steps:
-
Use a Structurally Unrelated KRAS G12C Inhibitor: Compare the phenotype induced by Inhibitor 40 with that of a structurally different KRAS G12C inhibitor. If the phenotype is unique to Inhibitor 40, it is more likely to be an off-target effect.
-
Washout Experiment: For covalent inhibitors, a washout experiment can help distinguish between on-target and off-target effects. After treatment, wash the cells to remove any unbound inhibitor. If the phenotype persists, it is likely due to the irreversible on-target binding. If it reverses, it may be due to a reversible off-target interaction.
-
Mass Spectrometry-Based Proteomics: This is the most comprehensive way to identify off-targets. By treating cells with a tagged version of Inhibitor 40, you can identify other proteins that it binds to.[16] A recent study on sotorasib identified an off-target interaction with PPARγ that could be linked to lung injury.[1]
-
Data Presentation
Table 1: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated Cancers
| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 100 (Phase II) | NSCLC | 126 | 37.1% | 80.6% | 6.8 months |
| CodeBreaK 100 | CRC | 62 | 9.7% | - | - |
Data sourced from clinical trial results.[10]
Table 2: Clinical Efficacy of Adagrasib in KRAS G12C-Mutated Cancers
| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| KRYSTAL-1 (Phase II) | NSCLC | 112 | 42.9% | 80% | 6.5 months |
| KRYSTAL-1 | CRC | 43 | 19% | - | - |
Data sourced from clinical trial results.[10]
Table 3: Efficacy of Divarasib in KRAS G12C-Mutated Cancers
| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) |
| Phase 1b | CRC (in combination with cetuximab) | 29 | 62% |
Data sourced from clinical trial results.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the IC50 of this compound in cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5-10 x 10³ cells/well) and incubate for 24 hours.[8]
-
Prepare a serial dilution of this compound in complete growth medium.
-
Treat the cells with the serially diluted inhibitor for 72 hours.[8]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Protocol 2: Western Blot for pERK Inhibition
This protocol is for assessing the effect of this compound on the MAPK pathway.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
If desired, strip the membrane and re-probe for total ERK1/2 as a loading control, or run a parallel gel.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the binding of this compound to its target in live cells.
Materials:
-
HEK293 cells
-
NanoLuc-KRAS G12C fusion vector
-
Transfection reagent
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-KRAS G12C fusion vector and a transfection carrier DNA.
-
Seed the transfected cells into a 384-well plate.
-
Pre-treat the cells with the NanoBRET™ tracer.[14]
-
Add serial dilutions of this compound to the wells and incubate for 2 hours.[14]
-
Measure the BRET signal on a plate reader.
-
Calculate IC50 values from the dose-response curve.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 40.
Caption: A generalized experimental workflow for characterizing this compound.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Preclinical Toxicity of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of KRAS G12C inhibitors in preclinical studies. The information is compiled from published preclinical and clinical data on well-characterized KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
A1: Preclinical studies of KRAS G12C inhibitors, such as sotorasib and adagrasib, have reported several common toxicities. These primarily include gastrointestinal (GI) issues like diarrhea, nausea, and vomiting, as well as hepatic toxicities indicated by elevated liver enzymes (ALT/AST).[1][2] Fatigue and decreased appetite have also been noted.[1]
Q2: Are there any less common but serious toxicities to be aware of?
A2: Yes, some preclinical and clinical findings suggest the potential for more severe, though less frequent, adverse events. One such concern is interstitial lung disease (ILD) or pneumonitis.[3] Recent preclinical research suggests an off-target interaction with PPARγ may contribute to this lung toxicity.[3]
Q3: What are the underlying mechanisms of KRAS G12C inhibitor toxicity?
A3: The toxicity of KRAS G12C inhibitors can stem from both "on-target" and "off-target" effects.
-
On-target toxicity may arise from the inhibition of KRAS G12C in normal tissues where this mutated protein might be expressed, or from the systemic effects of potent downstream pathway inhibition.
-
Off-target toxicity is due to the inhibitor binding to other proteins besides KRAS G12C.[4] The covalent nature of many of these inhibitors means they can potentially interact with other cysteine-containing proteins.[4] For example, sotorasib has been shown to interact with over 130 off-target proteins, including KEAP1.[5] An off-target interaction with PPARγ, mediated by FABP4, has been linked to lung injury in preclinical models.[3]
Q4: How can we proactively monitor for these toxicities in our animal models?
A4: A comprehensive monitoring plan is crucial. This should include:
-
Regular clinical observations: Monitor for changes in weight, appetite, activity levels, and signs of GI distress (e.g., diarrhea).
-
Regular blood work: Conduct periodic blood draws to monitor liver function tests (ALT, AST), complete blood counts, and other relevant biomarkers.
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a thorough histopathological examination of key organs, with a particular focus on the GI tract, liver, and lungs.
Troubleshooting Guides
Issue 1: Managing Gastrointestinal (GI) Toxicity
Symptoms: Diarrhea, vomiting, and weight loss in animal models.
Possible Causes:
-
On-target effects on the gastrointestinal tract.
-
High dosage of the inhibitor.
Troubleshooting Steps:
-
Dose Modification:
-
Consider a dose reduction study to find the maximum tolerated dose (MTD) that maintains efficacy while minimizing GI side effects.[2]
-
-
Supportive Care:
-
Ensure animals have easy access to hydration and nutrition.
-
Administer anti-diarrheal or anti-emetic agents, being mindful of potential drug-drug interactions.[1]
-
-
Dietary Modification:
-
Administering the inhibitor with food may help reduce nausea and vomiting.[1]
-
Issue 2: Addressing Hepatotoxicity
Symptoms: Elevated ALT/AST levels in blood work.
Possible Causes:
-
Drug-induced liver injury.
-
Interaction with other administered agents.
Troubleshooting Steps:
-
Monitor Liver Enzymes:
-
Increase the frequency of blood monitoring to track the trend of liver enzyme elevation.
-
-
Dose Interruption/Reduction:
-
Temporarily halt dosing to see if liver enzymes return to baseline. If they do, consider re-introducing the inhibitor at a lower dose.
-
-
Histopathological Analysis:
-
Conduct a thorough liver histopathology to assess the extent of liver damage.
-
-
Evaluate Co-administered Drugs:
-
Be cautious when combining KRAS G12C inhibitors with other therapies, such as checkpoint inhibitors, as this has been associated with higher rates of hepatotoxicity.[2]
-
Issue 3: Investigating Potential Pulmonary Toxicity
Symptoms: Respiratory distress, changes in breathing patterns, or unexpected mortality.
Possible Causes:
-
Drug-induced interstitial lung disease (ILD) or pneumonitis.[3]
-
Off-target effects on lung tissue.[3]
Troubleshooting Steps:
-
Immediate Dosing Hold:
-
If respiratory symptoms are observed, immediately stop administration of the inhibitor.
-
-
Histopathology of the Lungs:
-
Perform detailed histopathological analysis of the lungs, looking for signs of inflammation, fibrosis, and alveolar damage.[3]
-
-
Investigate Off-Target Mechanisms:
-
If ILD is suspected, consider experiments to investigate the involvement of pathways like FABP4-PPARγ.[3] This could involve using pathway inhibitors or genetic models to validate the mechanism.
-
-
Biomarker Analysis:
-
Monitor for biomarkers associated with lung injury, such as markers of apoptosis and epithelial-mesenchymal transition (EMT) in lung tissue.[3]
-
Data Presentation
Table 1: Common Treatment-Related Adverse Events (TRAEs) of Adagrasib in Clinical Trials (for reference in preclinical model observation)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Gastrointestinal | ||
| Diarrhea | 63% | |
| Nausea | 62% | |
| Vomiting | 47% | |
| Hepatic | ||
| Increased ALT | Most were Grade 1-2 | |
| Increased AST | Most were Grade 1-2 | |
| General | ||
| Fatigue | Most were Grade 1-2 |
Source: Adapted from data presented for Adagrasib in the KRYSTAL-1 study.[1]
Experimental Protocols
Protocol 1: General Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) bearing KRAS G12C-mutant tumor xenografts.
-
Drug Administration: Administer the KRAS G12C inhibitor via the intended clinical route (e.g., oral gavage) daily. Include a vehicle control group.
-
Monitoring:
-
Record body weight and tumor volume 2-3 times per week.
-
Perform clinical observations daily for signs of toxicity.
-
Collect blood samples weekly or bi-weekly via a non-terminal method (e.g., saphenous vein) for complete blood count and serum chemistry (including ALT, AST).
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for comprehensive analysis.
-
Harvest tumors and major organs (liver, lungs, GI tract, spleen, kidneys) for histopathological examination.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for a KRAS G12C inhibitor.
Caption: Proposed off-target pathway for KRAS G12C inhibitor-induced lung toxicity.[3]
Caption: General experimental workflow for preclinical toxicity assessment.
References
- 1. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of KRAS G12C Inhibitor 40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the experimental evaluation of KRAS G12C inhibitor 40.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the therapeutic window of this compound, including mechanisms of resistance and strategies for enhancement.
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like inhibitor 40?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment). Key mechanisms include:
-
Reactivation of the MAPK Pathway: Tumor cells can bypass KRAS G12C inhibition by reactivating downstream signaling through various mechanisms. This includes feedback activation of upstream proteins like receptor tyrosine kinases (RTKs) such as EGFR or MET.[1] This reactivation can lead to the activation of wild-type RAS isoforms (HRAS and NRAS), thereby restoring ERK signaling.
-
Secondary KRAS Mutations: Acquired mutations in the KRAS gene itself can prevent the inhibitor from binding to the G12C mutant protein.
-
Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the MAPK pathway.
-
Histologic Transformation: In some cases, tumors can change their cellular appearance and characteristics, for instance, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the KRAS G12C mutation.[2]
-
Upregulation of KRAS G12C: Increased production or decreased degradation of the KRAS G12C protein can overwhelm the inhibitory capacity of the drug.
Q2: How can the therapeutic window of this compound be improved?
A2: Improving the therapeutic window involves increasing the inhibitor's efficacy against tumor cells while minimizing toxicity to normal cells. Key strategies focus on combination therapies:
-
Upstream Inhibition: Combining KRAS G12C inhibitors with agents that block upstream signaling, such as EGFR inhibitors (e.g., cetuximab) or SHP2 inhibitors, can prevent the feedback reactivation of the MAPK pathway.[1][3]
-
Downstream Inhibition: Co-targeting downstream effectors like MEK can provide a more complete shutdown of the MAPK pathway.[3]
-
Inhibition of Parallel Pathways: Combining with inhibitors of the PI3K/AKT/mTOR pathway can block a key escape route for cancer cells.[4]
-
Combination with Immunotherapy: Preclinical data suggest that KRAS G12C inhibitors may create a more immunogenic tumor microenvironment, potentially synergizing with checkpoint inhibitors.[5]
-
Targeting Cell Cycle Regulators: For tumors with co-mutations in cell cycle genes like CDKN2A, combining with CDK4/6 inhibitors may be effective.[1]
Q3: What is the rationale for combining this compound with an EGFR inhibitor?
A3: In certain cancers, particularly colorectal cancer, inhibition of KRAS G12C leads to a rapid feedback activation of EGFR signaling.[3] This feedback loop reactivates the MAPK pathway, limiting the efficacy of the KRAS G12C inhibitor when used as a monotherapy. By co-administering an EGFR inhibitor, this feedback mechanism is blocked, leading to a more sustained and potent inhibition of downstream signaling and enhanced anti-tumor activity.[3][6]
Troubleshooting Guides
This section provides practical advice for specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| High IC50 value in cell viability assays | 1. Intrinsic resistance of the cell line. 2. Suboptimal assay conditions. 3. Degradation of the inhibitor. | 1. Profile the cell line for known resistance mechanisms (e.g., RTK activation, PI3K pathway mutations). Consider using a panel of cell lines with varying genetic backgrounds. 2. Optimize cell seeding density and incubation time. Ensure the inhibitor is soluble and stable in the culture medium. 3. Prepare fresh stock solutions of the inhibitor and store them appropriately. |
| Incomplete inhibition of p-ERK in Western blot | 1. Feedback reactivation of the MAPK pathway. 2. Insufficient inhibitor concentration or incubation time. 3. Activation of wild-type RAS. | 1. Perform a time-course experiment to assess the kinetics of p-ERK inhibition and potential rebound. 2. Increase the inhibitor concentration or prolong the incubation time. 3. Investigate the activation status of other RAS isoforms (HRAS, NRAS) using a RAS-GTP pulldown assay. |
| Variability in experimental replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
In Vivo Assays
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Limited tumor growth inhibition in xenograft models | 1. Suboptimal dosing or schedule. 2. Poor bioavailability of the inhibitor. 3. Rapid development of resistance. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Explore different dosing schedules (e.g., intermittent vs. continuous). 2. Conduct pharmacokinetic studies to assess drug exposure in the plasma and tumor tissue. 3. Analyze tumors from treated animals for resistance mechanisms (e.g., sequencing of the KRAS gene, IHC for pathway markers). |
| Tumor regrowth after initial response | 1. Acquired resistance. 2. Adaptive resistance mechanisms. | 1. Harvest and analyze relapsed tumors to identify acquired resistance mutations or pathway alterations. 2. Consider combination therapy with an agent that targets the identified resistance mechanism. |
| Toxicity and weight loss in animals | 1. Inhibitor is at or above the MTD. 2. Off-target effects of the inhibitor. | 1. Reduce the dose or switch to an intermittent dosing schedule. 2. Evaluate potential off-target effects through in vitro kinase profiling or other relevant assays. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blotting for KRAS Signaling Pathway
-
Cell Lysis: Plate and treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and any combination agents) via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor the body weight of the mice as a measure of toxicity. Continue to measure tumor volumes throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size, or if there are signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary
The following tables summarize key quantitative data for representative KRAS G12C inhibitors from preclinical and clinical studies.
Table 1: In Vitro Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Adagrasib | H358 (NSCLC) | 3D Cell Viability | <100 |
| Sotorasib | H358 (NSCLC) | Cell Viability | ~5 |
| Divarasib | H358 (NSCLC) | Cell Viability | ~1 |
| Inhibitor 40 | [Enter Cell Line] | [Enter Assay Type] | [Enter Data] |
Data for Adagrasib and Sotorasib are representative values from published literature.
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors
| Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Adagrasib | H358 Xenograft | 100 mg/kg, QD | >65 |
| Sotorasib | H358 Xenograft | 30 mg/kg, QD | >70 |
| Inhibitor 40 | [Enter Model] | [Enter Dose/Schedule] | [Enter Data] |
Data for Adagrasib and Sotorasib are representative values from published literature.
Table 3: Clinical Activity of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (%) | Median Progression-Free Survival (months) |
| Sotorasib | CodeBreaK 100 | 37.1 | 6.8 |
| Adagrasib | KRYSTAL-1 | 42.9 | 6.5 |
| Inhibitor 40 | [Enter Trial Name] | [Enter Data] | [Enter Data] |
Data for Sotorasib and Adagrasib are from their respective clinical trials in previously treated KRAS G12C-mutated NSCLC.[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assay [bio-protocol.org]
- 5. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KRAS G12C Inhibitors: JNJ-74699157 (Compound 40) vs. Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the previously "undruggable" KRAS G12C mutation. This guide provides a comparative overview of the investigational inhibitor JNJ-74699157 (also known as ARS-3248 and compound 40), alongside the FDA-approved therapies Sotorasib (AMG 510) and Adagrasib (MRTX849). While all three compounds are covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein, their preclinical efficacy and clinical outcomes diverge significantly.
Executive Summary
JNJ-74699157, a potent and selective KRAS G12C inhibitor, demonstrated promise in preclinical studies.[1] However, its clinical development was terminated during a Phase I trial due to dose-limiting skeletal muscle toxicities and a lack of significant clinical efficacy.[2][3] In stark contrast, Sotorasib and Adagrasib have both received regulatory approval and have shown meaningful clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[4][5] This guide will delve into the available data to provide a clear comparison of these three inhibitors.
Preclinical Efficacy and Potency
Direct head-to-head preclinical studies comparing JNJ-74699157 with Sotorasib and Adagrasib under identical conditions are not publicly available. However, by cross-referencing available data, we can draw comparative insights into their potency and efficacy in preclinical models.
| Inhibitor | Cell Line | IC50 (nM) | Tumor Model | Tumor Growth Inhibition (TGI) | Citation |
| JNJ-74699157 (40) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [6] |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 7 | NCI-H358 Xenograft | Significant tumor regression | |
| MIA PaCa-2 (Pancreatic) | 10 | MIA PaCa-2 Xenograft | Significant tumor regression | ||
| Adagrasib (MRTX849) | Multiple KRAS G12C | 1-10 (cellular IC50) | Multiple CDX and PDX models | Pronounced tumor regression in 17 of 26 models |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Clinical Efficacy and Safety
The clinical development of JNJ-74699157 was halted prematurely, preventing a direct comparison of late-stage clinical data with Sotorasib and Adagrasib.
| Inhibitor | Phase I/II Clinical Trial Highlights | Key Adverse Events | Citation |
| JNJ-74699157 (40) | Phase I trial terminated. Best response was stable disease in 40% of patients (4 out of 10). | Dose-limiting skeletal muscle toxicities (increased blood creatinine phosphokinase). | [2][3] |
| Sotorasib (AMG 510) | Approved for previously treated KRAS G12C-mutated NSCLC. Objective Response Rate (ORR) of 37.1% in CodeBreaK 100 trial. | Diarrhea, nausea, fatigue, hepatotoxicity. | [4][5] |
| Adagrasib (MRTX849) | Approved for previously treated KRAS G12C-mutated NSCLC. ORR of 42.9% in KRYSTAL-1 trial. | Nausea, diarrhea, vomiting, fatigue, QTc prolongation. | [5] |
Signaling Pathway and Mechanism of Action
All three inhibitors are covalent binders to the mutant cysteine-12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., 0.01 nM to 10 µM) in fresh media.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: MTS or MTT reagent is added to each well according to the manufacturer's instructions.
-
Final Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
Western Blotting for Phospho-ERK
This technique is used to detect the phosphorylation status of ERK, a key downstream effector of the KRAS signaling pathway, to assess the inhibitor's target engagement and pathway inhibition.
Caption: General workflow for Western blotting.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the KRAS G12C inhibitor for the desired time points. Subsequently, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection reagent and visualized using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Steps:
-
Cell Implantation: Approximately 5-10 million KRAS G12C mutant cells (e.g., NCI-H358) in a solution like Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The KRAS G12C inhibitor is administered orally via gavage at a specified dose and schedule (e.g., once or twice daily).
-
Monitoring: Tumor dimensions are measured with calipers two to three times a week, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
While JNJ-74699157 (Compound 40) initially showed promise as a selective KRAS G12C inhibitor, its clinical development was halted due to an unfavorable safety profile and lack of efficacy. In contrast, Sotorasib and Adagrasib have emerged as important therapeutic options for patients with KRAS G12C-mutated cancers, demonstrating a manageable safety profile and significant clinical activity. This comparative guide highlights the critical importance of rigorous preclinical and clinical evaluation in the development of targeted cancer therapies. The distinct clinical trajectories of these three inhibitors underscore the challenges in translating preclinical potency into clinical success. Future research will continue to focus on developing next-generation KRAS inhibitors with improved efficacy and safety profiles to overcome resistance and improve patient outcomes.
References
A Comparative Guide to KRAS G12C Inhibitors: Adagrasib vs. Sotorasib In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides an objective comparison of the in vitro potency of two leading KRAS G12C inhibitors, adagrasib (MRTX849) and sotorasib (AMG 510), supported by experimental data and detailed methodologies.
In Vitro Potency Comparison
The in vitro potency of adagrasib and sotorasib has been evaluated across a panel of KRAS G12C mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Adagrasib | Cell Viability (2D) | MIA PaCa-2 | 10 - 973 (range) | [1] |
| Cell Viability (3D) | MIA PaCa-2 | 0.2 - 1042 (range) | [1] | |
| Cell Viability (2D) | H2122 | 21.2 | ||
| Cell Viability (2D) | SW1573 | 4027 | ||
| pERK Inhibition | Multiple | ~5 | [2] | |
| Sotorasib | Cell Viability | NCI-H358 | 6 | [3] |
| Cell Viability | MIA PaCa-2 | 9 | [3] | |
| Cell Viability | H23 | 690.4 | [4] | |
| Cell Viability | Various | 4 - 32 | [5] | |
| pERK Inhibition | Two KRAS G12C cell lines | ~30 | [6] |
Summary of Potency Data:
Both adagrasib and sotorasib demonstrate potent inhibition of KRAS G12C-mutant cell lines, with IC50 values generally in the nanomolar range. Adagrasib has shown a wide range of IC50 values depending on the cell line and assay format (2D vs. 3D), with some cell lines exhibiting high sensitivity (sub-nanomolar in 3D culture)[1]. Sotorasib also displays potent low nanomolar IC50 values in several cell lines[3][5]. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assays (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[7].
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of adagrasib or sotorasib for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent[8].
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes[9].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[9].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[9].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[9].
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunoblotting for Phospho-ERK (pERK) Inhibition
This technique is used to assess the inhibition of downstream signaling pathways, such as the MAPK pathway, by measuring the levels of phosphorylated ERK.
Protocol:
-
Cell Treatment: Seed KRAS G12C mutant cells and treat them with various concentrations of adagrasib or sotorasib for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK or a loading control (e.g., β-actin) to determine the extent of pathway inhibition.
Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS G12C in oncogenic signaling and the mechanism of its inhibition.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Experimental Workflow for In Vitro Potency Determination
The diagram below outlines the general workflow for assessing the in vitro potency of KRAS G12C inhibitors.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. ch.promega.com [ch.promega.com]
A Head-to-Head Comparison of Novel KRAS G12C Inhibitors: JDQ443 (Compound 40) and Divarasib
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two emerging targeted therapies for KRAS G12C-mutated cancers.
The landscape of targeted therapy for KRAS G12C-mutated cancers is rapidly evolving. Among the promising agents that have entered clinical development are JDQ443 (also known as opnurasib or compound 40) and divarasib (GDC-6036). While direct head-to-head clinical trials have not been conducted, a wealth of preclinical and early-phase clinical data provides a foundation for a comparative analysis of their performance. This guide synthesizes the available experimental data to offer an objective comparison of these two inhibitors.
Preclinical Profile: Potency and Selectivity
Both JDQ443 and divarasib are covalent inhibitors that irreversibly bind to the mutant cysteine residue of KRAS G12C, trapping the oncoprotein in its inactive, GDP-bound state. Preclinical studies have demonstrated that both molecules exhibit high potency and selectivity for the KRAS G12C mutant over the wild-type protein.
Divarasib has been reported to be a highly potent and selective inhibitor. Preclinical data indicate that it is 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.[1][2] In biochemical assays, divarasib demonstrated a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and was over 18,000-fold more selective for mutant G12C cell lines than wild-type cells.[1]
JDQ443 is a structurally novel inhibitor that binds to the switch II pocket of KRAS G12C in a unique manner.[3] This distinct binding mode may offer advantages in overcoming potential resistance mechanisms. Preclinical studies have shown that JDQ443 potently and selectively inhibits KRAS G12C-driven cellular signaling and proliferation.[3]
| Parameter | JDQ443 | Divarasib |
| Mechanism of Action | Covalent inhibitor of GDP-bound KRAS G12C | Covalent inhibitor of GDP-bound KRAS G12C |
| Binding Pocket | Switch II Pocket (novel binding mode) | Switch II Pocket |
| Potency (Biochemical IC50) | Data not publicly available in direct comparative format | < 0.01 µM[4] |
| Selectivity (Mutant vs. WT) | Potent and selective in cellular assays | >18,000-fold in cellular assays[1] |
Table 1: Preclinical Characteristics of JDQ443 and Divarasib.
Experimental Protocols: Preclinical Assays
Biochemical Inhibition Assays: The potency of KRAS G12C inhibitors is typically determined using biochemical assays that measure the inhibition of KRAS G12C activity. A common method is a nucleotide exchange assay, which monitors the exchange of fluorescently labeled GDP for GTP. The IC50 value, representing the concentration of the inhibitor required to reduce the nucleotide exchange rate by 50%, is a key measure of potency.
Cellular Proliferation Assays: To assess the effect of the inhibitors on cancer cell growth, cellular proliferation assays are employed. KRAS G12C mutant cancer cell lines are treated with varying concentrations of the inhibitor for a defined period (e.g., 3 days). Cell viability is then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 value for cell growth inhibition is then determined.
Clinical Performance: Efficacy and Safety
Both JDQ443 and divarasib have demonstrated promising anti-tumor activity in early-phase clinical trials involving patients with KRAS G12C-mutated solid tumors, primarily non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior therapies.
Divarasib (Phase I Study - NCT04449874)
The Phase I study of divarasib enrolled patients with various KRAS G12C-mutated solid tumors.[4][5] In patients with NSCLC, divarasib demonstrated a confirmed objective response rate (ORR) of 53.4% and a median progression-free survival (PFS) of 13.1 months.[5] In patients with CRC, the confirmed ORR was 29.1%, with a median PFS of 5.6 months.[5] The most common treatment-related adverse events were nausea, diarrhea, and vomiting, which were mostly low-grade.[5]
JDQ443 (KontRASt-01 Study - NCT04699188)
The KontRASt-01 study evaluated JDQ443 in patients with KRAS G12C-mutated solid tumors.[5][6] In the Phase Ib dose-escalation cohort, the recommended Phase II dose of 200 mg twice daily showed a confirmed ORR of 57% in patients with NSCLC.[5] Across all dose levels in NSCLC, the confirmed ORR was 35%.[5] The safety profile of JDQ443 was reported to be favorable.[5] However, in May 2024, Novartis announced the discontinuation of opnurasib (JDQ443) development.
| Tumor Type | JDQ443 (KontRASt-01) | Divarasib (Phase I) |
| Non-Small Cell Lung Cancer (NSCLC) | ||
| Objective Response Rate (ORR) | 57% (at 200 mg BID) | 53.4% |
| Progression-Free Survival (PFS) | Data not mature | 13.1 months |
| Colorectal Cancer (CRC) | ||
| Objective Response Rate (ORR) | Data not specifically reported in the same format | 29.1% |
| Progression-Free Survival (PFS) | Data not mature | 5.6 months |
Table 2: Clinical Efficacy of JDQ443 and Divarasib in Early-Phase Trials. [5]
Experimental Protocols: Clinical Trials
KontRASt-01 (JDQ443): This was a Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion study.[6] Key inclusion criteria included adult patients with advanced, unresectable or metastatic solid tumors harboring a KRAS G12C mutation who had received at least one prior line of therapy.[6] The primary objectives of the dose-escalation phase were to assess safety and tolerability and to determine the recommended dose for expansion.[6]
NCT04449874 (Divarasib): This is a Phase I, open-label, multicenter, dose-escalation and dose-expansion study.[4][5] Eligible patients were adults with advanced or metastatic solid tumors with a KRAS G12C mutation who had progressed on or were intolerant to standard therapy.[5] The primary objective was to evaluate the safety of divarasib, with secondary objectives including pharmacokinetics and anti-tumor activity.[5]
Signaling Pathway and Experimental Workflow
The KRAS protein is a key node in the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The following diagrams illustrate the KRAS signaling pathway and a generalized workflow for the clinical evaluation of KRAS G12C inhibitors.
Caption: The KRAS signaling pathway, a key regulator of cell growth, is often constitutively activated by G12C mutations.
Caption: A generalized workflow for the clinical evaluation of KRAS G12C inhibitors in early-phase trials.
Conclusion
Both JDQ443 and divarasib have demonstrated significant promise as potent and selective inhibitors of KRAS G12C. Divarasib has shown robust clinical activity in NSCLC and CRC, with a manageable safety profile, and its development is ongoing. While the development of JDQ443 has been discontinued, the preclinical and early clinical data highlighted its novel binding mechanism and anti-tumor efficacy. The data presented in this guide, compiled from publicly available sources, offers a valuable resource for researchers and clinicians in the field of targeted cancer therapy. As the landscape of KRAS G12C inhibitors continues to expand, further studies will be crucial to define the optimal therapeutic strategies for patients with these mutations.
References
A Head-to-Head Comparison: KRAS G12C-Specific Inhibitors Versus Pan-RAS Inhibitors in Oncology Research
The landscape of RAS-targeted cancer therapies is rapidly evolving, with two prominent strategies taking center stage: highly specific KRAS G12C inhibitors and broader-acting pan-RAS inhibitors. While both aim to thwart the oncogenic activity of the RAS family of proteins, their mechanisms, target profiles, and therapeutic potential present distinct advantages and disadvantages for researchers and drug developers. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data and detailed methodologies, to inform preclinical and clinical research decisions.
Mutations in the RAS genes (KRAS, NRAS, and HRAS) are among the most common drivers of human cancers, making them a high-priority target for therapeutic intervention. For decades, RAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the smooth protein surface. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant breakthrough.[1][2] These drugs have shown clinical efficacy in patients with KRAS G12C-mutated tumors.[1][2]
However, the emergence of resistance to these specific inhibitors, often through the activation of other RAS isoforms, has highlighted the need for alternative strategies.[3] Pan-RAS inhibitors, which target multiple RAS isoforms regardless of their mutation status, represent a promising approach to overcome this limitation.[4] This comparison guide will delve into the key characteristics, performance data, and experimental validation of both inhibitor classes.
Mechanism of Action: A Tale of Two Strategies
KRAS G12C inhibitors employ a targeted approach, forming a covalent bond with the mutant cysteine residue at position 12. This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK and PI3K/AKT cascades.[1][2]
Pan-RAS inhibitors, on the other hand, utilize a variety of mechanisms to achieve broader activity. Some, like ADT-007, bind to nucleotide-free RAS to block GTP activation and subsequent effector protein interactions.[5][6] Others, such as BI-2865, are non-covalent inhibitors that can block both wild-type and a range of mutant KRAS proteins.[4] This broader targeting profile offers the potential to be effective against a wider range of RAS-driven cancers and to circumvent some of the resistance mechanisms observed with G12C-specific inhibitors.[4][5]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative KRAS G12C inhibitors and pan-RAS inhibitors based on preclinical studies.
| Inhibitor | Class | Target(s) | Mechanism | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | KRAS G12C Inhibitor | KRAS G12C | Covalent, irreversible | NCI-H358 (NSCLC) | 35 | |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | KRAS G12C | Covalent, irreversible | MIA PaCa-2 (Pancreatic) | 5 | |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | KRAS G12C | Covalent, irreversible | NCI-H358 (NSCLC) | 14 | |
| ADT-007 | Pan-RAS Inhibitor | Pan-RAS | Binds nucleotide-free RAS | MIA PaCa-2 (KRAS G12C) | 2 | [7] |
| Daraxonrasib (RMC-6236) | Pan-RAS Inhibitor | Pan-RAS (ON state) | Tricomplex formation with Cyclophilin A | Multiple KRAS mutants | G12C: 35 nM, G12V: 48 nM, G12D: 229 nM | [8] |
Table 1: In Vitro Potency of KRAS G12C and Pan-RAS Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of selected inhibitors in various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Class | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Sotorasib (AMG-510) | KRAS G12C Inhibitor | Human tumor xenografts | Varies | Significant tumor growth inhibition | [2] |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | Patient-derived xenografts (various cancers) | Varies | >30% tumor volume reduction in 17 of 26 models | [2] |
| ADT-007 | Pan-RAS Inhibitor | Syngeneic and xenogeneic mouse models (colorectal and pancreatic cancer) | Local administration | Robust antitumor activity | [5] |
| Inh-Ras (peptide inhibitor) | Pan-RAS Inhibitor | Xenograft model (non-small cell lung cancer) | 10 mg/kg | 57.3% slowing of tumor growth | [9] |
Table 2: In Vivo Efficacy of KRAS G12C and Pan-RAS Inhibitors. This table summarizes the antitumor activity of selected inhibitors in animal models.
Signaling Pathways and Experimental Workflows
To understand the biological impact of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: RAS Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical RAS signaling cascade and the distinct points of intervention for KRAS G12C-specific and pan-RAS inhibitors.
Caption: Experimental Workflow for Inhibitor Characterization. This flowchart outlines the key experimental steps for evaluating the efficacy of RAS inhibitors, from in vitro cell-based assays to in vivo animal models.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT/Resazurin)
-
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines and to calculate the IC50 value.
-
Protocol:
-
Seed cancer cells (e.g., MIA PaCa-2, NCI-H358) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor or pan-RAS inhibitor in culture medium.
-
Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For Resazurin assay, add resazurin solution to each well and incubate for 1-4 hours.[10][11]
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression model.[12]
-
2. Western Blotting for RAS Pathway Activation
-
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins in the RAS pathway, such as ERK and AKT.
-
Protocol:
-
Culture cells and treat them with the inhibitor at various concentrations for a defined period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of the inhibitors in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (typically 5-10 mice per group).[13]
-
Administer the inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
The choice between a KRAS G12C-specific inhibitor and a pan-RAS inhibitor depends on the specific research question and therapeutic goals. KRAS G12C inhibitors have demonstrated clinical proof-of-concept and are highly effective against tumors harboring this specific mutation. However, the potential for acquired resistance through various mechanisms is a significant challenge.
Pan-RAS inhibitors offer a compelling alternative by targeting multiple RAS isoforms, which may lead to broader efficacy across different RAS-driven cancers and a more durable response by mitigating resistance. As research in this field continues, a deeper understanding of the molecular context of RAS-driven tumors will be crucial for the rational design of clinical trials and the development of more effective combination therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this exciting and complex area of oncology drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of antitumor effectiveness of Ras GTPase peptide inhibitor (Inh-Ras) in xenograft model of non-small cell lung ca… [ouci.dntb.gov.ua]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Ensuring Robustness in KRAS G12C Inhibitor Potency: A Guide to Cross-Laboratory Data Comparison
A critical aspect of preclinical drug discovery is the independent validation of a compound's activity. While no direct inter-laboratory studies on a specific "KRAS G12C inhibitor 40" are publicly available, this guide provides a framework for cross-validating the activity of KRAS G12C inhibitors by comparing data from various well-established assays. By examining the methodologies and results for well-characterized inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849), researchers can assess the reproducibility and robustness of their own findings.
This guide outlines common biochemical and cell-based assays, presents exemplary data for widely studied inhibitors, and provides standardized protocols to facilitate comparison and validation of inhibitor potency across different research settings.
Comparative Activity of Reference KRAS G12C Inhibitors
The following table summarizes the reported activities of two clinical KRAS G12C inhibitors, sotorasib and adagrasib, in various assays. These values can serve as benchmarks for researchers developing novel inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | Endpoint | Reported Value |
| Sotorasib (AMG510) | Biochemical Activity (TR-FRET) | KRAS G12C | IC50 | 8.88 nM[1] |
| Biochemical Binding | KRAS G12C | K D | 220 nM[2] | |
| Cellular Target Engagement | KRAS G12C Cell Line | - | Selective for KRAS G12C[3] | |
| Adagrasib (MRTX849) | Biochemical Binding | KRAS G12C | - | Selective for KRAS G12C[2][3] |
| Cellular Target Engagement | KRAS G12C Cell Line | - | Selective for KRAS G12C[3] | |
| Clinical Trial (Phase 1/2) | NSCLC Patients | Objective Response Rate | 42.9%[4] | |
| Clinical Trial (Phase 2) | NSCLC Patients | Objective Response Rate | 37.1%[4] |
Experimental Protocols for Key Assays
Reproducibility in experimental results is contingent on detailed and standardized protocols. Below are methodologies for commonly employed assays in the characterization of KRAS G12C inhibitors.
Biochemical Activity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the inhibition of SOS1-catalyzed nucleotide exchange from GDP to GTP on the KRAS G12C protein.
-
Reagents : Recombinant KRAS G12C protein, BODIPY-FL-GDP, Tb-SA (terbium-streptavidin), SOS1, unlabeled GTP, and test compounds.
-
Procedure :
-
Pre-incubate KRAS G12C/BODIPY-FL-GDP/Tb-SA with the test inhibitor for 1 hour at 25°C.[3]
-
Initiate the nucleotide exchange reaction by adding a pre-mixed solution of SOS1 and unlabeled GTP.[3]
-
Incubate for 30 minutes at 25°C.[3]
-
Measure the TR-FRET signal. A decrease in signal indicates inhibition of nucleotide exchange.
-
-
Final Concentrations :
Biochemical Competition-Based Binding Assay
This assay quantifies the binding affinity of an inhibitor to the KRAS G12C protein.
-
Reagents : DNA-tagged KRAS G12C protein from mammalian cell extract, capture ligand immobilized on magnetic beads, and test compounds.
-
Procedure :
-
Incubate the DNA-tagged KRAS G12C protein with the immobilized capture ligand in the presence of varying concentrations of the test inhibitor.[1][2]
-
The capture ligand binds to the switch II pocket of KRAS.[1][2]
-
After incubation, separate the beads and quantify the amount of bound DNA-tagged protein using qPCR.
-
A decrease in the qPCR signal indicates that the test compound is competing with the capture ligand for binding to KRAS G12C.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to KRAS G12C within a cellular context.
-
Cell Lines : Engineered cell lines expressing KRAS G12C.
-
Procedure :
-
Treat cells with the test inhibitor at various concentrations for 1 hour.[3]
-
Perform a thermal shift assay by incubating the cells at a gradient of elevated temperatures for 3 minutes.[1][3]
-
Lyse the cells and separate soluble and aggregated proteins.
-
Quantify the amount of soluble KRAS G12C protein (e.g., by Western blot or ELISA). An increase in the thermal stability of KRAS G12C in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Processes
To further clarify the experimental and biological context, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for inhibitor characterization.
Caption: The KRAS signaling pathway highlighting the G12C mutation and inhibitor action.
Caption: A typical experimental workflow for characterizing KRAS G12C inhibitors.
References
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Guide for Researchers
For drug development professionals and researchers in oncology, the landscape of KRAS G12C inhibitors is rapidly evolving. This guide provides a comprehensive benchmark of a novel investigational compound, KRAS G12C Inhibitor 40, against leading investigational drugs, offering a comparative analysis of their preclinical and clinical performance. The data presented is synthesized from publicly available research on various KRAS G12C inhibitors to provide a representative comparison.
Executive Summary
The discovery of covalent inhibitors targeting the G12C mutant of KRAS has been a landmark achievement in oncology, turning a previously "undruggable" target into a validated therapeutic strategy. This guide focuses on the preclinical and early clinical profile of a representative investigational molecule, "this compound," benchmarked against the approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), as well as other promising investigational agents. The comparison encompasses biochemical potency, cellular activity, in vivo efficacy, and key pharmacological properties, providing a data-driven overview for strategic research and development decisions.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
KRAS G12C inhibitors are small molecules that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2] This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[1][2] The primary target of these inhibitors is the "Switch-II" pocket of the KRAS G12C protein.[3]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: The KRAS signaling pathway and the inhibitory mechanism of this compound.
Comparative Preclinical Data
The following tables summarize the key preclinical data for this compound in comparison to other investigational drugs.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Affinity (KD, nM) | Cell Line | IC50 (nM) | Selectivity vs. WT KRAS |
| Inhibitor 40 | 97 | NCI-H358 | 460 | >1000-fold |
| NCI-H23 | 870 | |||
| Adagrasib (MRTX849) | Not widely reported | MIA PaCa-2 | Not widely reported | >1000-fold[2] |
| Sotorasib (AMG 510) | Not widely reported | NCI-H358 | 7 | >1000-fold[2] |
| D-1553 | Not widely reported | NCI-H358 | Potent | High |
Data for "Inhibitor 40" is representative of novel quinazoline-based inhibitors.[4]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (%) |
| Inhibitor 40 | 40 mg/kg | NCI-H358 Xenograft | 47 |
| Adagrasib (MRTX849) | 100 mg/kg | H358 Xenograft | Significant Regression[5] |
| Sotorasib (AMG 510) | 100 mg/kg | NCI-H358 Xenograft | Tumor Regression |
| D-1553 | Not specified | Lung Cancer PDX | Tumor Growth Inhibition[6] |
Data for "Inhibitor 40" is based on a representative study.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Human non-small cell lung cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) and wild-type KRAS cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the KRAS G12C inhibitors for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 106 NCI-H358 cells are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment and vehicle control groups. The investigational compound (e.g., Inhibitor 40 at 40 mg/kg) is administered orally once daily.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Concluding Remarks
The development of KRAS G12C inhibitors represents a significant advancement in precision oncology. While Sotorasib and Adagrasib have paved the way, the next wave of investigational drugs, represented here by "Inhibitor 40," continues to refine the therapeutic profile. This guide provides a framework for comparing these agents, highlighting the importance of robust preclinical data and standardized experimental protocols in driving informed drug development decisions. As more clinical data becomes available, the comparative landscape will undoubtedly evolve, offering new hope for patients with KRAS G12C-mutant cancers.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of KRAS G12C Inhibitors: A Guide for Researchers
A detailed comparison of KRAS G12C inhibitor 40 against leading targeted therapies, sotorasib and adagrasib, provides insights into the evolving landscape of drugs targeting the once 'undruggable' KRAS mutation. This guide presents available data on their selectivity, outlines the experimental methodologies used for their characterization, and visualizes the pertinent signaling pathway.
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. These inhibitors lock the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that drive tumor growth. This guide focuses on "this compound," a novel compound identified in patent WO2021129824A1 as compound 70, and compares its publicly available data with the well-characterized, FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849).
Data Presentation: Comparative Selectivity of KRAS G12C Inhibitors
The following table summarizes the available biochemical and cellular potency data for this compound, sotorasib, and adagrasib. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and the data for inhibitor 40 is sparse in the public domain.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| This compound (Compound 70) | KRAS G12C | Biochemical (HTRF) | 1.1 | NCI-H358 (NSCLC) | 4.1 | Patent WO2021129824A1 |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical (SOS-catalyzed nucleotide exchange) | 8.88 | MIA PaCa-2 (Pancreatic) | ~1-10 | [1][2] |
| KRAS WT | Biochemical (SOS-catalyzed nucleotide exchange) | >100,000 | - | - | [1] | |
| KRAS G12D | Biochemical (SOS-catalyzed nucleotide exchange) | >100,000 | - | - | [1] | |
| KRAS G12V | Biochemical (SOS-catalyzed nucleotide exchange) | >100,000 | - | - | [1] | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical (LC/MS protein modification) | Potent (IC50: 5 nM) | NCI-H358 (NSCLC) | 1 | [3][4] |
| KRAS WT | Biochemical | Not specified, but highly selective | - | >10,000 | [4] | |
| KRAS G12D | Biochemical | No binding observed | - | >10,000 | [1] | |
| KRAS G12V | Biochemical | No binding observed | - | >10,000 | [1] |
Note: The IC50 values are highly dependent on the specific assay conditions and may not be directly comparable across different studies.
Mandatory Visualization: KRAS Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway, which is constitutively activated by the G12C mutation and is the target of the inhibitors discussed.
Caption: The KRAS signaling pathway initiated by RTK activation, leading to cell proliferation.
Experimental Protocols
The determination of inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors.
Biochemical Potency Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is commonly used to measure the direct inhibition of protein-protein interactions or nucleotide exchange.
-
Objective: To determine the concentration of an inhibitor required to displace 50% of a fluorescently labeled ligand (e.g., GTP) from the KRAS G12C protein (IC50).
-
Materials:
-
Recombinant human KRAS G12C protein (and other KRAS variants for selectivity profiling).
-
Fluorescently labeled GTP (e.g., GTP-Red).
-
Anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Test inhibitors at various concentrations.
-
Assay buffer and microplates.
-
-
Procedure:
-
Dispense the test inhibitors at a range of concentrations into a 384-well low volume white plate.
-
Add the recombinant KRAS G12C protein to each well.
-
Add a mixture of the fluorescently labeled GTP and the FRET donor-labeled anti-tag antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Potency Assessment: Cell Viability/Proliferation (MTT) Assay
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358) and KRAS wild-type or other mutant cell lines for selectivity.
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Test inhibitors at various concentrations.
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
References
Safety Operating Guide
Navigating the Disposal of KRAS G12C Inhibitor 40: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of investigational compounds. For researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 40, a clear and compliant disposal plan is critical to ensure laboratory safety and environmental protection.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide outlines the essential procedures for the proper disposal of this and similar investigational drug compounds. These steps are based on general best practices for handling chemical and pharmaceutical waste and are designed to align with regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[1][2]
-
Hazardous Waste Determination: The first critical step is to determine if this compound is classified as a hazardous waste. This determination should be made by a qualified environmental health and safety (EHS) professional. In the absence of a specific SDS, it is prudent to manage the compound as a hazardous pharmaceutical waste.
-
Segregation of Waste: Do not mix this compound waste with other laboratory trash or non-hazardous chemical waste. It must be segregated into a designated, properly labeled hazardous waste container.
-
Containerization:
-
Solid Waste: Unused or expired solid compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves), should be placed in a clearly labeled, sealed, and durable container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.
-
Sharps: Any needles, syringes, or other sharps contaminated with the inhibitor must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a certified hazardous waste vendor.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal of hazardous pharmaceutical waste is typically carried out via incineration at a permitted treatment facility.[1][3][4]
-
Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. These records are essential for regulatory compliance.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific EHS guidelines and protocols, as they may have additional requirements for the disposal of investigational drugs. In the absence of a specific SDS for this compound, treating it with the highest level of caution as a hazardous pharmaceutical waste is the most responsible course of action to ensure the safety of laboratory personnel and the protection of the environment.
References
Personal protective equipment for handling KRAS G12C inhibitor 40
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling KRAS G12C inhibitor 40, a compound representative of a class of targeted cancer therapeutics. The following procedural guidance is based on established protocols for similar hazardous compounds and is intended to supplement, not replace, institution-specific safety procedures.
Personal Protective Equipment (PPE)
When handling this compound, comprehensive personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs and specific information from safety data sheets of similar compounds.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double Chemotherapy Gloves | Two pairs of chemotherapy-rated gloves are required for handling antineoplastic hazardous drugs to provide an extra layer of protection against potential contamination.[3] |
| Eyes | Safety Goggles or Face Shield | Provides protection against splashes, aerosols, and dust particles. A face shield offers broader protection for the entire face.[3] |
| Body | Chemotherapy Gown | A disposable gown resistant to permeability by hazardous drugs is required to protect skin and clothing from contamination.[3] |
| Respiratory | N95 Respirator or Higher | Recommended when handling the compound outside of a certified biosafety cabinet, especially if there is a risk of aerosolization or dust formation.[3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.
Engineering Controls:
-
Ventilation: All work with the compound, particularly when handling powders or creating solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to ensure adequate ventilation and containment.[1][2]
-
Designated Area: A specific area of the laboratory should be designated for the handling of this and other potent compounds. This area should be clearly marked.
Work Practices:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly and that all required materials and waste containers are within the containment area.
-
Handling: Avoid the formation of dust and aerosols.[1][2] When weighing the solid compound, do so carefully within the fume hood. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Transport: When moving the compound or its solutions, use sealed, secondary containers to prevent spills.
-
Decontamination: All surfaces and equipment that come into contact with the inhibitor should be decontaminated. A common practice is to use a 70% alcohol solution for scrubbing surfaces.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the inhibitor, including gloves, gowns, pipette tips, and vials, must be disposed of in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" or "Chemotherapy Waste."
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.[1]
-
Solid Waste: Unused solid compound and contaminated materials should be disposed of in a designated solid hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek prompt medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and large amounts of water. Remove contaminated clothing. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Personal Protection: Do not attempt to clean a significant spill without appropriate PPE, including respiratory protection.
-
Clean-up: For small spills, use an absorbent material to soak up the liquid. For solid spills, carefully scoop the material into a hazardous waste container. Decontaminate the spill area thoroughly with an appropriate cleaning agent (e.g., 70% alcohol), and dispose of all cleaning materials as hazardous waste.[1] For large spills, contact your institution's environmental health and safety department.
KRAS G12C Signaling Pathway
KRAS G12C inhibitors function by targeting a specific mutation in the KRAS protein, a key component of cellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation locks the KRAS protein in an "on" state, leading to uncontrolled cell division and tumor growth.[5] The inhibitor covalently binds to the cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby blocking downstream signaling.[6]
Caption: The KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor.
Experimental Workflow: General Handling Protocol
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. KRAS G12C inhibitor 34|2749948-26-1|MSDS [dcchemicals.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
